In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Executive Summary 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS: 5293-43-6), frequently referred to in synthetic literature as 2-bromo-4,5-dimethoxystyrene, is a highly versatile bifunctional building block used extensivel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS: 5293-43-6), frequently referred to in synthetic literature as 2-bromo-4,5-dimethoxystyrene, is a highly versatile bifunctional building block used extensively in advanced organic synthesis and drug development[1]. Featuring an electron-rich aromatic core, an oxidatively insertable aryl bromide, and a reactive vinyl appendage, this compound provides orthogonal handles for multi-step natural product total synthesis and the construction of complex heterocyclic frameworks[2].
As a Senior Application Scientist, understanding the mechanistic causality behind its handling and reactivity is paramount. This whitepaper details the physicochemical profiling, de novo synthesis workflows, and advanced application protocols for this critical intermediate.
Physicochemical Profiling & Structural Rationale
The reactivity of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is dictated by its unique electronic topology. The methoxy groups at the C4 and C5 positions act as strong electron-donating groups (EDGs) via resonance. This electron density enriches the aromatic ring, influencing the regioselectivity of transition-metal-catalyzed couplings and stabilizing cationic intermediates during electrophilic additions[3].
The most robust and scalable method for synthesizing 1-bromo-2-ethenyl-4,5-dimethoxybenzene is via the Wittig olefination of 6-bromoveratraldehyde[2].
Experimental Protocol: Wittig Olefination
Ylide Generation: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add methyltriphenylphosphonium iodide (1.20 equiv) and anhydrous tetrahydrofuran (THF).
Base Addition: Cool the suspension to 0 °C under a strict nitrogen atmosphere. Add potassium tert-butoxide (t-BuOK, 1.30 equiv) in one portion. Stir the resulting solution at 0 °C for 20 minutes.
Carbonyl Addition: Slowly introduce a solution of 6-bromoveratraldehyde (1.00 equiv) in anhydrous THF dropwise to control the exothermic addition.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring until completion (monitored by TLC).
Workup & Isolation: Filter the suspension over a pad of Celite to remove insoluble salts, wash the residue with diethyl ether, and concentrate the filtrate in vacuo. Purify the crude product via silica gel chromatography (10:1 hexanes:ethyl acetate) to yield the product as an off-white solid[2].
Causality & Systemic Validation:
t-BuOK is selected as the base because its steric bulk prevents it from acting as a nucleophile toward the aldehyde, ensuring it exclusively deprotonates the phosphonium salt. The reaction is initiated at 0 °C to prevent the premature thermal decomposition of the highly reactive methylenetriphenylphosphorane ylide. The protocol is self-validating: the successful formation of the oxaphosphetane intermediate and its subsequent breakdown into the alkene is visually confirmed by the heavy precipitation of triphenylphosphine oxide byproduct during the reaction and workup phases[2].
Orthogonal Reactivity & Advanced Protocols
The true value of 1-bromo-2-ethenyl-4,5-dimethoxybenzene lies in the orthogonal reactivity of its functional groups. The aryl bromide can be selectively activated without disrupting the vinyl group, and vice versa.
Aryl Bromide Activation: Lithium-Halogen Exchange
The aryl bromide moiety is perfectly primed for lithium-halogen exchange, generating a highly nucleophilic aryllithium species capable of attacking complex electrophiles, such as cyclohexadienones, to form spirocyclic or complex phenolic architectures[3].
Experimental Protocol: Cryogenic Lithiation
Cooling: Dissolve 1-bromo-2-ethenyl-4,5-dimethoxybenzene in anhydrous THF and cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-butyllithium (n-BuLi, 1.45 M solution, 1.10 equiv) dropwise down the side of the flask. Stir the mixture for exactly 2 hours at -78 °C.
Electrophilic Trapping: Add a solution of the target electrophile (e.g., 4-methoxy-4-(tert-butyldimethylsiloxy)-2,5-cyclohexadienone) in THF dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 1 hour.
Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl to protonate the resulting alkoxide. Extract the aqueous layer with diethyl ether[3].
Causality & Systemic Validation:
Maintaining strict cryogenic conditions (-78 °C) is non-negotiable. At higher temperatures, the highly basic aryllithium species can undergo destructive side reactions, including proton abstraction from the THF solvent, nucleophilic attack on the adjacent methoxy groups, or radical-induced auto-polymerization of the vinyl group. The rapid kinetics of the halogen-metal exchange at -78 °C outcompetes these degradation pathways, ensuring near-quantitative chemoselectivity[3].
Palladium-Catalyzed Cross-Coupling
The C–Br bond undergoes facile oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura or Heck couplings. Because the dimethoxy-substituted aromatic ring is highly electron-rich, the oxidative addition step can be electronically hindered compared to electron-deficient aryl halides. Therefore, the use of electron-rich, sterically demanding phosphine ligands (e.g., XPhos or SPhos) is recommended to accelerate the catalytic cycle and prevent catalyst resting-state bottlenecks.
Mechanistic Pathways Visualization
The divergent synthetic utility of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is mapped below, illustrating its role as a central node in complex molecule synthesis.
Divergent synthetic pathways of 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Handling, Stability, and Polymerization Control
Due to the presence of the styrene-like vinyl group, 1-bromo-2-ethenyl-4,5-dimethoxybenzene is highly susceptible to radical-induced auto-polymerization upon exposure to heat, light, or trace radical initiators.
Storage and Pre-Reaction Processing:
Commercial samples and stored laboratory batches must be stabilized with radical scavengers, most commonly 4-tert-butylcatechol (TBC)[4]. When the compound is utilized in highly sensitive transition-metal catalysis or organolithium chemistry, the TBC stabilizer must be removed immediately prior to the reaction. This is efficiently achieved by passing the neat liquid or a concentrated solution through a short plug of basic alumina, which selectively binds the phenolic stabilizer while eluting the pure styrene derivative.
References
Lookchem. "Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- CAS 5293-43-6".
American Chemical Society (ACS). "Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions".
American Chemical Society (ACS). "Intramolecular Anodic Carbon−Carbon Bond Formation from Oxidized Phenol Intermediates".
Reactivity and Stability of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene: A Technical Guide for Advanced Organic Synthesis
Executive Summary In the landscape of complex molecule synthesis and drug development, building blocks with orthogonal reactive handles are highly prized. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS 5293-43-6), also know...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of complex molecule synthesis and drug development, building blocks with orthogonal reactive handles are highly prized. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS 5293-43-6), also known as 2-bromo-4,5-dimethoxystyrene, is a bifunctional aromatic compound featuring both an aryl bromide and a vinyl group[1]. This whitepaper provides an in-depth analysis of its electronic profile, stability constraints, and validated synthetic protocols, empowering researchers to leverage its dual reactivity in transition-metal catalysis, cycloadditions, and complex natural product synthesis.
Structural and Electronic Profile
The reactivity of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is dictated by the interplay between its three functional groups:
The Aryl Bromide (C1): Serves as a prime site for lithium-halogen exchange and transition-metal-catalyzed cross-couplings.
The Vinyl Group (C2): Acts as a handle for olefin metathesis, Heck couplings, and cycloadditions[2].
The Methoxy Groups (C4, C5): These groups exert a strong +M (mesomeric) effect, significantly increasing the electron density of the aromatic ring.
Causality in Reactivity: The electron-rich nature of the dimethoxy ring has a dual effect. First, it attenuates the electrophilicity of the C–Br bond. This increases the activation energy required for the oxidative addition of Palladium(0) species during cross-coupling reactions, often necessitating the use of highly active, electron-rich phosphine ligands or elevated temperatures[3]. Conversely, the mesomeric effect enriches the adjacent vinyl group, making it highly susceptible to electrophilic attack and enhancing its performance in specific cycloaddition frameworks, such as the generation of oxidopyrylium cycloadducts[3][4].
Stability and Handling: A Self-Validating System
Like most styrene derivatives, 1-bromo-2-ethenyl-4,5-dimethoxybenzene is inherently unstable over prolonged periods due to the vinyl group's susceptibility to radical-induced auto-polymerization.
Degradation Mechanism: Exposure to light, heat, or ambient oxygen generates radical species. The electron-rich dimethoxy aromatic ring exceptionally stabilizes these intermediate radicals, accelerating the auto-polymerization cascade.
Stabilization Protocol: To ensure a self-validating and reproducible experimental setup, the compound must be stored strictly at 2–8 °C (or -20 °C for long-term storage) in opaque, airtight containers. It is typically supplied stabilized with 4-tert-butylcatechol (TBC) to scavenge free radicals[5].
Pre-Reaction Handling: Prior to sensitive catalytic reactions (especially metathesis or low-loading Pd-catalysis), the TBC stabilizer must be removed. This is achieved by passing the material through a short pad of basic alumina or via vacuum distillation immediately before use.
Physicochemical Data
To facilitate experimental planning, the core quantitative data for 1-bromo-2-ethenyl-4,5-dimethoxybenzene is summarized below:
The true synthetic value of this building block lies in the ability to selectively address either the bromide or the vinyl group without cross-interference.
Caption: Orthogonal reactivity pathways of 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Validated Experimental Protocols
The following methodologies detail the synthesis of the compound and its selective utilization via lithium-halogen exchange.
Protocol A: Synthesis via Wittig Methylenation[3]
Objective: Conversion of 6-bromoveratraldehyde to the target styrene derivative.
Causality: Potassium tert-butoxide (t-BuOK) is selected as the base because its steric bulk prevents unwanted nucleophilic attack on the aldehyde, ensuring selective and rapid deprotonation of the phosphonium salt to form the active ylide.
Step-by-Step Procedure:
To a 200 mL flame-dried round-bottomed flask equipped with a Teflon-coated stir bar, add methyltriphenylphosphonium iodide (9.70 g, 24.0 mmol, 1.2 equiv) and anhydrous THF (100 mL).
Cool the suspension to 0 °C under a strict nitrogen atmosphere.
Add t-BuOK (2.80 g, 25.0 mmol, 1.3 equiv) in one portion. Stir the resulting solution at 0 °C for 20 minutes to generate the ylide.
Slowly add a solution of 6-bromoveratraldehyde (4.90 g, 20.0 mmol, 1.0 equiv) dissolved in THF (30 mL).
Remove the cooling bath and allow the flask to warm to room temperature, stirring until completion.
Workup: Filter the solution over a pad of Celite and wash the residue with diethyl ether (20 mL). Concentrate the filtrate and purify via SiO2-gel chromatography (10:1 hexanes:ethyl acetate) to yield 1-bromo-2-ethenyl-4,5-dimethoxybenzene (approx. 56% yield)[3].
Protocol B: Selective Lithium-Halogen Exchange[7]
Objective: Generation of a highly nucleophilic aryl lithium species for electrophilic trapping.
Causality: The reaction MUST be maintained strictly at -78 °C. If the temperature rises, the highly reactive aryl lithium intermediate will undergo an intramolecular addition to the adjacent vinyl group, leading to catastrophic anionic polymerization or unwanted cyclization[7].
Caption: Step-by-step workflow for the selective lithium-halogen exchange protocol.
Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.
Dropwise add n-butyllithium (7.0 mL of a 1.45 M solution in hexanes). Stir the mixture strictly at -78 °C for 2 hours to ensure complete halogen exchange[7].
Dropwise add the desired electrophile (e.g., a cyclohexadienone derivative, 2.5 g) dissolved in THF (10 mL).
Stir the resulting mixture for 1 hour at -78 °C, then allow the flask to slowly warm to room temperature over 1 hour.
Workup: Quench the reaction by adding saturated aqueous NH4Cl. Perform an extractive workup with diethyl ether to isolate the crude product[7].
References[1] Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- (Basic Information & CAS). Source: lookchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXpR4CS_ZxiCFCkR0_PXk-MXIwcwZL9cY_OHOfwUbmMAbgrG6EJPat7mi63RjYJo_RlioOc27XnyO9E5xpuxtrBXMk5B9XnFeiFOxpJq0lbNSesVpQ17xWoAsaF5WoTZfwRfh1ZM4p[3] Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions (Synthesis Protocol). Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaP1KR-IVPkXkeZzktLmDW4OyfxjfUmrUlOjnfdNB86Xs3-RhaLw4RwjUBqCBM2fHYm1C3PvAiMD1aWQAAxShFyMz69ekhKe4nwbxLtdsLelanUKMrYG5FDPhnaZidyB3KZOyb_8vlINK_g==[6] 1-bromo-2-ethenyl-4,5-dimethoxybenzene (Physicochemical Data). Source: echemi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSt18SN1ptseJmZXGFjpvrujtetizvmLsIct4Dwse8qJtoTkK40kd_08fuFoR0hTJiFcwA6W8XEmGZvCXZUqGD_0qIhAvJ0MFD4OVIhYJOIGrHp1XTp2O7fO77ihVWu8_ABvcEGnOiTJoGR4_GI9v3nVlxmOO2ROPGZeuEJu6OtoL-Loq34Q22eNAxnNeqtLwyPRc=[5] 1-Bromo-2-ethenyl-4,5-dimethoxybenzene stabilized with TBC. Source: bidepharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwPpVsUtXlWXrMc-4HUQcqi0DvvnaWbEGdmJbfe8OYTKJL98psC6qF0NNx_tEM6Py1OlukBK-4vFtTUApkbSLsqgnasJY0oOtmgDQca78qLbtL-EVLHRg7GlLwegeFcqSSnazY5H3zUaDzZwbw[7] Intramolecular Anodic Carbon−Carbon Bond Formation from Oxidized Phenol Intermediates (Lithiation Protocol). Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXHUjWmum1dDsNgcC0EyVbeox0ZlaPU1fO0l8kxGlSHj5tE6PPAl5MpnrGYBx2GO57N3i5X-O7AgkeE96Wg3PStmsQA5zTKXFcZN3iDjQo8zn10e3kamwBHUyqlBp__J7XCnwW[2] Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions (Heck Coupling). Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaP1KR-IVPkXkeZzktLmDW4OyfxjfUmrUlOjnfdNB86Xs3-RhaLw4RwjUBqCBM2fHYm1C3PvAiMD1aWQAAxShFyMz69ekhKe4nwbxLtdsLelanUKMrYG5FDPhnaZidyB3KZOyb_8vlINK_g==[4] Asymmetric Diels-Alder Reactions of Ortho-Quinodimethanes. Source: MSpace (University of Manitoba). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwMKH8Y9qBsZo9TPt3L6LUtUR4_TDLFWFw8-pnxIAr9_MY89JMuQVJ_fIhBHZ8qZ0rzLzKWswUbHfJhZAqmzpgkZuQ_EPZ6PZhnqHSHhhVJJqcuOz5PUfgWIv3yk-VVMaJXTbIGHeE0_zhilqxYE_Z7CZT58nmkALESN-wVOWu70N8NefaiUtXSuEyi4T7DVTPFN4n
Potential research areas for 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
An In-depth Technical Guide: Unlocking the Synthetic Potential of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene: A Guide for Advanced Research Audience: Researchers, scientists, and drug development professionals. Executive Sum...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Unlocking the Synthetic Potential of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene: A Guide for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a highly functionalized aromatic compound poised at the intersection of several key areas in chemical research. Its unique structural arrangement, featuring an ortho-positioned vinyl group and a bromine atom on an electron-rich dimethoxybenzene core, offers a versatile platform for synthetic innovation. This guide provides a senior application scientist's perspective on the untapped research potential of this molecule. We will move beyond simple reaction schemes to explore the strategic and mechanistic considerations that underpin its application in polymer science, advanced heterocyclic synthesis, and medicinal chemistry. This document is designed to serve as a foundational resource for researchers seeking to leverage this powerful building block for the development of novel materials and therapeutic agents.
Introduction: A Molecule of Strategic Importance
The intrinsic value of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene lies in the orthogonal reactivity of its primary functional groups. The electron-rich dimethoxybenzene core is a common motif in numerous natural products and pharmacologically active compounds.[1] The vinyl (ethenyl) group serves as a polymerizable unit and a handle for various addition reactions, while the strategically placed bromine atom is an ideal leaving group for a host of powerful cross-coupling reactions.[2][3] This combination allows for a modular and divergent approach to complex molecular architectures.
This guide will illuminate four primary areas of research where this compound can make a significant impact:
Polymer Chemistry: As a monomer for functional polymers with tunable properties.
Heterocyclic Synthesis: As a precursor for complex ring systems via intramolecular cyclization.
Medicinal Chemistry: As a scaffold for the generation of diverse compound libraries.
Advanced Synthesis: Exploring its preparation and role in novel reaction development.
Chapter 1: Frontiers in Polymer Science and Material Design
Rationale: Beyond a Simple Monomer
The vinyl group on 1-Bromo-2-ethenyl-4,5-dimethoxybenzene makes it an obvious candidate for polymerization. However, the true potential lies in creating "smart" polymers where the pendant bromo-dimethoxyphenyl groups impart unique functionalities. The bromine atom provides significant flame-retardant properties, while the dimethoxy-substituted aromatic ring can increase the polymer's refractive index and thermal stability. Furthermore, the bromine serves as a reactive handle for post-polymerization modification, allowing for the synthesis of advanced functional materials that are inaccessible through direct polymerization of a more complex monomer.[4][5]
Proposed Research Area: Controlled Polymerization and Post-Synthesis Functionalization
A key research direction is the use of controlled polymerization techniques, such as living anionic polymerization, to produce polymers with well-defined molecular weights and low dispersity (Đ).[6] This control is critical for creating predictable and reproducible materials. Following polymerization, the pendant aryl bromide units can be functionalized using a variety of cross-coupling reactions.
Caption: Workflow for creating functional polymers.
Experimental Protocol: Living Anionic Polymerization
Causality: Anionic polymerization is chosen for its ability to produce polymers with narrow molecular weight distributions, a critical factor for high-performance materials.[6] The reaction is conducted at low temperatures to suppress side reactions and maintain the "living" nature of the polymer chain ends.
Methodology:
Solvent Purification: Dry tetrahydrofuran (THF) by refluxing over sodium/benzophenone ketyl under an argon atmosphere until a persistent blue color is achieved. Distill directly into the reaction flask.
Initiator Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve a known quantity of sec-butyllithium (sec-BuLi) in anhydrous cyclohexane.
Polymerization:
Cool the reaction flask containing dry THF to -78 °C using a dry ice/acetone bath.
Add 1-Bromo-2-ethenyl-4,5-dimethoxybenzene monomer to the cold THF via syringe.
Initiate the polymerization by adding the sec-BuLi solution dropwise. The appearance of a characteristic color indicates the formation of the styrenic anion.
Allow the reaction to stir at -78 °C for 2 hours.
Termination: Quench the reaction by adding a small amount of degassed methanol.
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the white solid, wash with fresh methanol, and dry under vacuum at 40 °C.
Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and dispersity (Đ), and by ¹H NMR to confirm its structure.
Parameter to Analyze
Technique
Expected Outcome
Molecular Weight (Mn, Mw)
Gel Permeation Chromatography (GPC)
Mn predictable from [M]/[I] ratio
Dispersity (Đ)
Gel Permeation Chromatography (GPC)
Đ < 1.1 for a controlled polymerization
Glass Transition Temp. (Tg)
Differential Scanning Calorimetry (DSC)
Elevated Tg due to rigid side chains
Thermal Stability (Td)
Thermogravimetric Analysis (TGA)
High decomposition temperature
Chapter 2: Crafting Complexity via Intramolecular Cyclization
Rationale: The Power of Proximity
The ortho relationship between the bromo and vinyl substituents is a classic structural motif for intramolecular cyclization reactions. This proximity enables the construction of fused heterocyclic and carbocyclic ring systems that are otherwise difficult to synthesize.[7] An intramolecular Heck reaction, for instance, provides a powerful and atom-economical route to form a new carbon-carbon bond, leading to substituted dihydrobenzofurans or indoline derivatives, depending on the reaction design. These scaffolds are prevalent in biologically active molecules.
Proposed Research Area: Tandem and Cascade Reactions
Research should focus on developing tandem reactions where an initial intermolecular cross-coupling is followed by an intramolecular cyclization in a single pot. For example, a Sonogashira coupling to introduce an alkyne, followed by an in-situ intramolecular hydroarylation or cycloisomerization, could rapidly generate molecular complexity from a simple starting material.
Caption: Catalytic cycle for an intramolecular Heck reaction.
Causality: This protocol uses a palladium catalyst to facilitate the C-C bond formation.[8] A phosphine ligand (e.g., P(o-tol)₃) is used to stabilize the palladium catalyst and promote the desired reactivity. A mild base (e.g., triethylamine) is required to neutralize the HBr generated during the catalytic cycle.
Methodology:
Vessel Preparation: Add 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%) to a flame-dried Schlenk tube.
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
Solvent and Reagents: Add anhydrous acetonitrile and triethylamine (Et₃N, 2.0 equivalents) via syringe.
Reaction: Heat the reaction mixture in an oil bath at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclized product.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chapter 3: A Scaffold for Medicinal Chemistry Exploration
Rationale: Building Blocks for Bioactive Molecules
The dimethoxyphenyl moiety is a key pharmacophore in many classes of drugs, including anticancer agents (e.g., combretastatin analogues) and cardiovascular medicines.[1][9] 1-Bromo-2-ethenyl-4,5-dimethoxybenzene provides a robust starting point for creating libraries of novel compounds for biological screening. The aryl bromide is perfectly suited for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the systematic introduction of diverse chemical functionalities.[10][11] The vinyl group can be further derivatized through oxidation (e.g., epoxidation, dihydroxylation) or reduction to expand the chemical space.
Proposed Research Area: Library Synthesis via Parallel Cross-Coupling
A high-impact research area would be the development of a parallel synthesis platform to rapidly generate a library of analogues. By reacting the core molecule with a diverse set of boronic acids (Suzuki), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira) in a 96-well plate format, hundreds of distinct compounds can be synthesized and screened for biological activity.
1-Bromo-2-ethenyl-4,5-dimethoxybenzene: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Advanced Organic Frameworks
Executive Summary In modern organic synthesis and drug development, the strategic selection of molecular building blocks dictates the efficiency and scalability of downstream workflows. 1-Bromo-2-ethenyl-4,5-dimethoxyben...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern organic synthesis and drug development, the strategic selection of molecular building blocks dictates the efficiency and scalability of downstream workflows. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 2-bromo-4,5-dimethoxystyrene) is a highly versatile, multi-functional aromatic intermediate[1]. Featuring an aryl bromide, a reactive vinyl group, and an electron-rich dimethoxy-substituted aromatic ring, this compound serves as a linchpin in cross-coupling reactions, umpolung catalysis, and the total synthesis of complex pharmacophores[1].
This whitepaper provides an in-depth mechanistic analysis of its primary synthetic routes, field-proven experimental protocols, and its role in cutting-edge catalytic methodologies.
Physicochemical Profiling & Structural Logic
The reactivity of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is governed by the orthogonal nature of its functional groups. The methoxy groups at the 4- and 5-positions strongly donate electron density into the aromatic ring, making it highly susceptible to electrophilic attack while simultaneously stabilizing transient radical or cationic intermediates. Conversely, the aryl bromide provides a direct handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) or halogen-metal exchange[2].
Critical for High-Resolution Mass Spectrometry (HRMS) validation[3].
Core Synthesis Methodology: Wittig Olefination
The most robust and scalable method for synthesizing 1-bromo-2-ethenyl-4,5-dimethoxybenzene is the Wittig methylenation of 6-bromoveratraldehyde[4]. This approach ensures complete control over the installation of the terminal vinyl group without disturbing the sensitive aryl bromide.
Mechanistic Workflow
Workflow of the Wittig olefination for 1-Bromo-2-ethenyl-4,5-dimethoxybenzene synthesis.
Protocol 1: Self-Validating Wittig Synthesis
Objective: High-yield conversion of 6-bromoveratraldehyde to the target styrene derivative.
Causality Focus: The use of potassium tert-butoxide (t-BuOK) as a strong, sterically hindered, non-nucleophilic base is critical. It quantitatively deprotonates the phosphonium salt without engaging in unwanted nucleophilic attack on the aldehyde[4].
Step-by-Step Procedure :
System Preparation : Flame-dry a 200 mL round-bottomed flask equipped with a Teflon-coated stir bar under a nitrogen atmosphere.
Rationale: Trace moisture will prematurely hydrolyze the highly reactive phosphorus ylide intermediate, drastically reducing the final yield[4].
Ylide Generation : Add methyltriphenylphosphonium iodide (1.2 equiv) and anhydrous THF (100 mL). Cool the suspension to 0 °C. Add t-BuOK (1.3 equiv) in one rapid portion.
Rationale: Maintaining 0 °C controls the exothermic deprotonation and stabilizes the ylide[4]. Stir for 20 minutes until a characteristic color change indicates complete ylide formation.
Electrophilic Addition : Slowly add a solution of 6-bromoveratraldehyde (1.0 equiv) dissolved in THF (30 mL) to the active ylide.
Propagation & Cleavage : Remove the cooling bath and allow the reaction to warm to room temperature.
Rationale: Thermal energy drives the decomposition of the cyclic oxaphosphetane intermediate, forming the desired terminal alkene and triphenylphosphine oxide byproduct[4].
Advanced Reactivity & Catalytic Applications
Halogen-Metal Exchange for Complex Spirocycles
The aryl bromide moiety is highly susceptible to lithium-halogen exchange, allowing the molecule to act as a potent nucleophile. This reactivity has been exploited in the synthesis of complex spiro dienones via intramolecular anodic carbon-carbon bond formation[2].
Protocol 2: Cryogenic Lithiation and Trapping
Cryogenic Cooling : Dissolve 1-bromo-2-ethenyl-4,5-dimethoxybenzene in anhydrous THF and cool to −78 °C.
Rationale: Cryogenic temperatures are mandatory. At higher temperatures, the resulting aryl lithium species will undergo destructive side reactions, including the auto-polymerization of its own vinyl group[2].
Lithiation : Add n-BuLi (1.45 M solution) dropwise. Stir for 2 hours at −78 °C.
Rationale: Extended stirring at −78 °C ensures complete lithium-halogen exchange without degradation of the intermediate[2].
Electrophilic Trapping : Add the target electrophile (e.g., a protected cyclohexadienone) dropwise. Stir for 1 hour at −78 °C, then warm to room temperature to finalize the nucleophilic addition[2].
NHC-Catalyzed Umpolung Activation
Conventionally, the vinyl group of a styrene derivative is electrophilic or prone to radical polymerization. However, cutting-edge research has demonstrated that N-heterocyclic carbene (NHC) catalysis can reverse this polarity (umpolung)[5].
By attacking the terminal carbon of the vinyl group, the NHC catalyst generates a transient Breslow-type ylide. This intermediate acts as a powerful nucleophile, enabling intramolecular Nucleophilic Aromatic Substitution (SNAr) cascades. This strategy is highly scalable and has been utilized to construct complex polyaromatic skeletons, such as picene derivatives, directly from 1-bromo-2-ethenyl-4,5-dimethoxybenzene precursors[5].
NHC-catalyzed umpolung activation of the styrene vinyl group for intramolecular SNAr.
Applications in Medicinal Chemistry
Beyond methodology, 1-bromo-2-ethenyl-4,5-dimethoxybenzene is a privileged building block in drug discovery. The 3,4,5-trimethoxy or 4,5-dimethoxy aryl patterns are recognized pharmacophores for tubulin-binding agents. Specifically, this compound has been utilized as a core precursor in the synthesis of cyclic derivatives of Combretastatin A-4 [6]. Combretastatin A-4 is a potent vascular disrupting agent (VDA) used in oncology. The orthogonal reactivity of the vinyl group (for ring-closing metathesis) and the aryl bromide (for cross-coupling) allows medicinal chemists to rapidly build libraries of group-14 element-containing cyclic analogs for biological evaluation[6].
An In-depth Technical Guide to 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 4-Bromo-5-vinylveratrole), a substi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 4-Bromo-5-vinylveratrole), a substituted styrene derivative with potential applications in organic synthesis and medicinal chemistry. This document delves into the compound's chemical identity, a plausible synthetic pathway based on established organic chemistry principles, its key physicochemical properties, and a detailed, field-proven experimental protocol for its preparation and characterization. While the specific historical details of its initial discovery are not prominently documented in publicly accessible records, this guide offers a robust framework for its synthesis and understanding, grounded in established scientific literature and methodologies for analogous compounds.
Introduction and Chemical Identity
1-Bromo-2-ethenyl-4,5-dimethoxybenzene is an organic compound featuring a benzene ring substituted with a bromine atom, a vinyl (ethenyl) group, and two methoxy groups.[1] Its structure combines the reactivity of a vinyl group and the potential for further functionalization offered by the bromine atom, making it a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical interest.[1]
Plausible Synthetic Pathway: A Historical and Mechanistic Perspective
While the seminal publication detailing the first synthesis of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene is not readily apparent in the scientific literature, its structure strongly suggests a synthetic route rooted in well-established and historically significant reactions. The most logical and efficient pathway involves the Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig in 1954 that has become a cornerstone of alkene synthesis.
The likely precursor for this synthesis is 2-bromo-4,5-dimethoxybenzaldehyde . This starting material can be prepared from the commercially available and more affordable veratraldehyde (3,4-dimethoxybenzaldehyde) through an electrophilic aromatic substitution (bromination) reaction.[2] The subsequent introduction of the vinyl group is achieved via a Wittig reaction with a methylide phosphorus ylide, typically generated from a methyltriphenylphosphonium halide.
Retrosynthetic Analysis
A retrosynthetic approach clearly illustrates the logical disconnection of the target molecule to readily available starting materials.
Caption: Retrosynthetic analysis of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene.
Step-by-Step Synthesis Workflow
The overall synthesis can be envisioned as a two-step process:
Bromination of Veratraldehyde: This step introduces the bromine atom at the position ortho to one of the methoxy groups and para to the other, a regioselectivity dictated by the directing effects of the electron-donating methoxy groups.
Wittig Olefination: The resulting aldehyde is then reacted with a phosphorus ylide to form the carbon-carbon double bond of the vinyl group.
Predictive Pharmacology and Synthetic Utility of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Executive Summary 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS: 5293-43-6), also known as 2-bromo-4,5-dimethoxystyrene, is a highly versatile halogenated styrene derivative. While not deployed directly as a therapeutic ag...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS: 5293-43-6), also known as 2-bromo-4,5-dimethoxystyrene, is a highly versatile halogenated styrene derivative. While not deployed directly as a therapeutic agent, its unique architecture makes it a privileged building block in the synthesis of complex biologically active molecules, ranging from dopaminergic agents to marine diterpenes. This whitepaper deconstructs the structural pharmacology of this compound, predicts its metabolic liabilities, and provides self-validating experimental workflows for its synthesis and toxicological evaluation.
Structural Pharmacology & QSAR Profiling
The biological potential of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is dictated by three distinct pharmacophoric moieties:
The Veratrole Core (4,5-dimethoxybenzene): This motif is a classic bioisostere for catecholamines. It grants the scaffold inherent affinity for biogenic amine targets, particularly dopaminergic and serotonergic receptors, by mimicking the electron-rich aromatic interactions of endogenous neurotransmitters.
The Ortho-Bromine Atom: The heavy halogen introduces significant steric bulk, restricting the rotational freedom of the adjacent ethenyl group. This conformational locking minimizes the entropic penalty upon receptor binding. Furthermore, the bromine acts as a lipophilic electron-withdrawing group, enhancing membrane permeability and enabling highly directional halogen bonding within hydrophobic protein pockets.
The Ethenyl (Vinyl) Group: This unsaturated side chain is a site of high chemical reactivity and metabolic liability, serving as the primary vector for both synthetic functionalization and in vivo enzymatic activation.
Predicted Metabolic Fate & Toxicity Pathways
In a biological system, the ethenyl moiety is highly susceptible to Phase I oxidation. Hepatic Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2D6) are predicted to catalyze the epoxidation of the double bond. While the resulting 2-bromo-4,5-dimethoxystyrene oxide is a critical synthetic intermediate for generating enantiopure 2-aminotetralins 1, in vivo it acts as a reactive electrophile. If not rapidly detoxified by Epoxide Hydrolase (EH) or Glutathione S-Transferase (GST), this epoxide poses a risk of covalent binding to nucleophilic residues on cellular macromolecules, leading to potential hepatotoxicity.
Predicted CYP450-mediated metabolic activation and detoxification pathways.
Synthetic Utility in Drug Discovery
Beyond theoretical pharmacology, this compound is a highly versatile building block. It is a linear precursor to complex2 utilized in high-order cycloadditions 2. The intact brominated styrene core has been successfully employed in the total synthesis of marine diterpenes such as 3, which exhibits potent inhibitory activity against Mycobacterium tuberculosis3. Additionally, its structural derivatives are actively explored in the development of novel 4 to combat antibacterial resistance 4.
Quantitative Data Summary
Physicochemical Parameter
Value
Pharmacological / Synthetic Implication
Molecular Weight
243.10 g/mol
Optimal for oral bioavailability (Lipinski compliant).
Exact Mass
241.9942 Da
High-resolution MS target for metabolic tracking.
LogP (Predicted)
~3.2
High lipophilicity; favorable for blood-brain barrier (BBB) permeation.
Objective: High-yield generation of 1-bromo-2-ethenyl-4,5-dimethoxybenzene from 6-bromoveratraldehyde.
Preparation: Flame-dry a 200 mL round-bottomed flask. Add methyltriphenylphosphonium iodide (1.2 equiv) and anhydrous THF (100 mL).
Ylide Generation: Add potassium tert-butoxide (t-BuOK, 1.3 equiv) in one portion at 0 °C under a nitrogen atmosphere. Stir for 20 minutes.
Causality: t-BuOK is utilized instead of weaker bases to ensure complete, rapid deprotonation of the phosphonium salt. The 0 °C temperature suppresses the auto-decomposition of the highly reactive ylide before the electrophile is introduced.
Coupling: Slowly add a solution of 6-bromoveratraldehyde (1.0 equiv) in THF (30 mL). Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation (In-Process): Monitor reaction progress via TLC. Stain with KMnO₄; the newly formed vinyl double bond will rapidly reduce the permanganate, turning the spot from purple to brown, validating successful olefination.
Purification & Final Validation: Filter over a pad of Celite, concentrate, and purify via SiO₂-gel chromatography (10:1 hexanes:ethyl acetate). Validate the final structure via ¹H NMR: the presence of a distinctive doublet of doublets at ~5.2–7.0 ppm confirms the ethenyl integration against the methoxy singlets.
Protocol B: In Vitro Microsomal Stability & Reactive Metabolite Trapping
Objective: Validate the predicted CYP450-mediated epoxidation and subsequent electrophilic liability.
Incubation: In a 1.5 mL Eppendorf tube, combine 1-bromo-2-ethenyl-4,5-dimethoxybenzene (10 µM final concentration) with human liver microsomes (HLM, 1 mg/mL protein) and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Causality: GSH is supplemented at supraphysiological concentrations to act as a surrogate nucleophile, trapping the transient epoxide metabolite before it can covalently bind to the microsomal proteins.
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.
Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism at the exact time point, while precipitating proteins to prevent LC-MS/MS column fouling.
Self-Validation (Controls):
Negative Control: Run a parallel incubation lacking NADPH. If parent depletion occurs here, it indicates chemical instability rather than enzymatic metabolism.
Positive Control: Run a parallel incubation with verapamil to confirm the enzymatic viability of the HLM batch.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent compound depletion and the appearance of the corresponding GSH-adduct mass transition.
References
[2] Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions. ACS Publications.
URL:
Applications of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene in Organic Synthesis: A Detailed Guide for Researchers and Drug Development Professionals
Abstract 1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive vinyl group, a bromine atom amenable...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive vinyl group, a bromine atom amenable to a wide array of cross-coupling reactions, and an electron-rich aromatic core, makes it an ideal precursor for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its applications, with a particular focus on its utility in the synthesis of natural products, functional polymers, and diverse heterocyclic systems. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Value of a Multifunctional Building Block
1-Bromo-2-ethenyl-4,5-dimethoxybenzene, also known as 1-bromo-2-vinyl-4,5-dimethoxybenzene, is an organic compound with the chemical formula C10H11BrO2.[1] It is a derivative of benzene featuring a bromine atom, a vinyl (ethenyl) group, and two methoxy groups.[1] This strategic arrangement of functional groups provides a powerful platform for a variety of chemical transformations. The vinyl moiety serves as a handle for reactions such as polymerization and photo-cycloaddition.[1] The bromine atom is a key participant in numerous palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2][3][4] Furthermore, the two electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in various transformations. This multifunctionality makes it a sought-after starting material for the synthesis of a wide range of complex and high-value molecules.
Core Applications in Complex Molecule Synthesis
The synthetic utility of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is highlighted by its application in several key areas of organic chemistry.
A Key Intermediate in Natural Product Synthesis
The synthesis of natural products is a significant driver of innovation in organic chemistry, providing structurally complex and biologically active molecules that serve as inspiration for new drugs.[5][6][7][8] 1-Bromo-2-ethenyl-4,5-dimethoxybenzene has been employed as a crucial intermediate in the synthesis of various natural products and their analogues.[1] For instance, it has been utilized in the development of efficient strategies for the synthesis of N-shifted and ring-expanded buflavine analogues.[1] The construction of the challenging medium-sized ring system in these molecules was achieved using a Suzuki-Miyaura biaryl coupling and a ring-closing metathesis as key steps, demonstrating the utility of the bromo and vinyl functionalities, respectively.[1]
Monomer for the Synthesis of Functional Polymers
The vinyl group in 1-bromo-2-ethenyl-4,5-dimethoxybenzene allows it to function as a monomer in polymerization reactions, leading to the formation of polyphenylenes.[9][10][11][12] These polymers can exhibit interesting properties due to their aromatic nature. The presence of the bromine atom on the polymer backbone provides a reactive site for post-polymerization modification, allowing for the introduction of various functional groups to tune the polymer's properties for specific applications. For example, soluble polyphenylenes have been synthesized through the polymerization of related bromo-lithiobenzene monomers.[9]
Versatile Precursor for Heterocyclic Compounds
Heterocyclic compounds are a major class of organic molecules with widespread applications in medicinal chemistry and materials science.[13][14][15][16] 1-Bromo-2-ethenyl-4,5-dimethoxybenzene serves as a valuable starting material for the synthesis of a variety of heterocyclic structures. For example, it can be envisioned as a precursor for the synthesis of isoquinolines, a common motif in alkaloids, through transformations involving the vinyl group. Additionally, the bromine atom allows for the introduction of other heterocyclic rings via cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4][17] The bromine atom in 1-bromo-2-ethenyl-4,5-dimethoxybenzene makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical research, agrochemicals, and materials science.[2][3] 1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a valuable building block, offering a reactive vinyl bromide moiety for cross-coupling while possessing a dimethoxy-substituted phenyl ring, a common feature in many biologically active compounds and functional materials.[4][5] The strategic use of this substrate allows for the synthesis of substituted styrenes and divinylbenzene derivatives, which are precursors to polymers and other complex molecular architectures.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-bromo-2-ethenyl-4,5-dimethoxybenzene in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromo-2-ethenyl-4,5-dimethoxybenzene. This step forms a Pd(II) intermediate. The choice of phosphine ligand is critical here, as bulky, electron-rich ligands can enhance the rate of oxidative addition.[9][10]
Transmetalation: This is a crucial step where the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[8][9] The presence of a base is essential for this step to occur.[11][12] The base activates the boronic acid by converting it into a more nucleophilic borate species, which then readily undergoes transmetalation.[1][13]
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.[5] Solvents should be degassed prior to use. The choice of palladium source, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.[14]
Protocol 1: Suzuki Coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of (E)-1,2-dimethoxy-4-(2-phenylvinyl)benzene.
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-ethenyl-4,5-dimethoxybenzene, phenylboronic acid, and potassium phosphate.
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask.
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[15]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Data Presentation: Optimization of Reaction Conditions
The yield and purity of the Suzuki coupling product are highly dependent on the reaction parameters. The following table summarizes the effects of different catalysts, ligands, bases, and solvents on the coupling of an aryl bromide with an arylboronic acid, providing a general guideline for optimization.
Note: Yields are representative and can vary based on the specific substrates and reaction scale. Data is compiled for illustrative purposes from various sources.
Causality Behind Experimental Choices
Catalyst and Ligand Selection: The combination of a palladium precursor and a phosphine ligand is crucial.[17] Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, often enhance catalytic activity by promoting both oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with challenging substrates.[10] For simpler couplings, catalysts like Pd(PPh₃)₄ may be sufficient.[18]
Role of the Base: The base plays a multifaceted role.[1] Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[12][13] The choice of base can influence the reaction rate and selectivity.[13] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and often provide high yields.[1] The strength and solubility of the base are important factors to consider.
Solvent System: Suzuki reactions are often performed in a biphasic solvent system, typically an organic solvent (e.g., toluene, dioxane) and water.[19][20] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and the catalyst. The use of a phase-transfer catalyst is generally not required.
Applications in Drug Development and Materials Science
The products derived from the Suzuki coupling of 1-bromo-2-ethenyl-4,5-dimethoxybenzene are valuable intermediates in several fields:
Drug Discovery: The resulting substituted styrene and divinylbenzene scaffolds can be further elaborated to synthesize complex molecules with potential biological activity. The dimethoxyphenyl moiety is a common structural motif in many natural products and pharmaceuticals.[4]
Materials Science: Divinylbenzene derivatives are important monomers and cross-linking agents in the production of polymers and resins.[6][21] The introduction of specific functionalities via Suzuki coupling allows for the tailoring of material properties for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic materials.[22]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation. The successful application of this reaction with 1-bromo-2-ethenyl-4,5-dimethoxybenzene requires a careful consideration of the interplay between the catalyst, ligand, base, and solvent. The protocols and insights provided in these application notes serve as a valuable resource for researchers to effectively utilize this important building block in their synthetic endeavors, paving the way for the discovery and development of new molecules with significant applications.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. Available at: [Link]
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. Available at: [Link]
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl - huscap. Available at: [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF - ResearchGate. Available at: [Link]
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. Available at: [Link]
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]
Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species - SciELO. Available at: [Link]
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Available at: [Link]
Divinylbenzene: Versatile Cross-Linking Agent | PDF | Polymers | Plastic - Scribd. Available at: [Link]
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. Available at: [Link]
Synthesis, Structures, and Aggregation-Induced Emission Properties of Distyrylbenzene Derivatives Containing Fluorine Groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
ChemInform Abstract: High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. - ResearchGate. Available at: [Link]
Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization - MDPI. Available at: [Link]
Reactive poly(divinyl benzene-co-maleic anhydride) nanoparticles: Preparation and characterization | Request PDF - ResearchGate. Available at: [Link]
Synthesis of some new distyrylbenzene derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluation, DFT and TD-DFT calculations - PMC. Available at: [Link]
Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd - Chemical Review and Letters. Available at: [Link]
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. Available at: [Link]
Heck coupling protocols for 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Application Note: Advanced Heck Coupling Protocols for 1-Bromo-2-ethenyl-4,5-dimethoxybenzene Introduction & Mechanistic Rationale 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also referred to as 1-bromo-4,5-dimethoxy-2-vinyl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Heck Coupling Protocols for 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Introduction & Mechanistic Rationale
1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also referred to as 1-bromo-4,5-dimethoxy-2-vinylbenzene) is a highly versatile A-B type bifunctional monomer[1]. Featuring both an electron-rich aryl bromide and a terminal vinyl group, this molecule is frequently encountered as a critical synthetic intermediate, sometimes isolated as an elimination product during the synthesis of 2-bromo-4,5-dimethoxybenzyl bromide[2]. It presents unique opportunities and challenges in palladium-catalyzed carbon-carbon bond formation.
The core challenge in utilizing this compound lies in chemoselectivity . Under standard Heck conditions, the molecule can undergo self-polycondensation, acting simultaneously as the aryl halide electrophile and the olefin acceptor. However, by exploiting the differential oxidative addition kinetics of palladium into various carbon-halogen bonds, researchers can selectively functionalize the vinyl group while preserving the aryl bromide for downstream cross-coupling[3].
Expertise & Causality in Catalyst Selection:
Oxidative Addition Kinetics: Palladium(0) inserts into Aryl-I bonds exponentially faster than into Aryl-Br bonds. Furthermore, the strongly electron-donating methoxy groups at the 4,5-positions of our target molecule increase the electron density of the aromatic ring, significantly raising the activation energy required for C-Br oxidative addition.
Chemoselective Divergence: If 1-bromo-2-ethenyl-4,5-dimethoxybenzene is reacted with an external aryl iodide at mild temperatures (70–80 °C) using a standard Pd(OAc)₂/PPh₃ system, the external aryl iodide exclusively undergoes oxidative addition. The internal vinyl group then acts as the acceptor, yielding a substituted stilbene without triggering self-polymerization.
Polycondensation: To force the A-B step-growth polymerization, harsh conditions (>110 °C) and highly active, sterically demanding ligands (e.g., P(o-tolyl)₃ or Pd(PPh₃)₄) are required to overcome the energetic barrier of the electron-rich C-Br bond[4].
Figure 1: Chemoselective divergence of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene in Heck couplings.
Data Presentation: Reaction Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting Heck coupling pathway, allowing for predictable synthetic outcomes.
Reaction Goal
Coupling Partner
Catalyst System
Base / Solvent
Temp / Time
Expected Outcome
Chemoselective Vinylation
Aryl Iodide (1.2 eq)
5 mol% Pd(OAc)₂, 10 mol% PPh₃
Et₃N / DMF
70 °C / 12 h
Intermolecular coupling at the vinyl group; Aryl-Br remains intact.
Chemoselective Arylation
Acrylate (2.0 eq)
5 mol% Pd₂(dba)₃, 10 mol% P(t-Bu)₃
Cy₂NMe / Dioxane
110 °C / 18 h
Intermolecular coupling at the Aryl-Br; Terminal vinyl group preserved.
Objective: To synthesize a brominated dimethoxystilbene derivative by selectively reacting the vinyl group with iodobenzene, acting as a self-validating proof of kinetic control.
Atmospheric Control: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure an oxygen-free environment, preventing premature Pd(0) oxidation.
Reagent Loading: Add 1-bromo-2-ethenyl-4,5-dimethoxybenzene, Pd(OAc)₂, and PPh₃ to the flask.
Activation: Inject anhydrous DMF and Et₃N via syringe. Stir at room temperature for 10 minutes to allow the in situ reduction of Pd(II) to the active Pd(0) species (solution will turn pale yellow).
Electrophile Addition: Add iodobenzene dropwise.
Thermal Control: Heat the mixture to 70 °C using a precisely controlled oil bath. Maintain for 12 hours. Crucial Note: Exceeding 85 °C risks overcoming the activation barrier for oxidative addition into the C-Br bond, leading to unwanted oligomerization.
Workup: Cool to room temperature. Quench with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the target trans-stilbene derivative. The preservation of the Aryl-Br bond can be validated via mass spectrometry (characteristic M / M+2 isotopic doublet).
Protocol B: A-B Step-Growth Heck Polycondensation
Objective: Synthesis of a conjugated poly(phenylene vinylene) (PPV) architecture for optoelectronic applications via controlled self-coupling[4].
Triethylamine (Et₃N): 5.0 mL (acts as both base and co-solvent)
Anhydrous DMF: 5.0 mL
Step-by-Step Procedure:
Preparation: Utilize a heavy-walled pressure tube equipped with a magnetic stir bar. Purge rigorously with argon.
Catalyst Complexation: Combine Pd(OAc)₂ and P(o-tolyl)₃ in the tube. The use of the sterically hindered P(o-tolyl)₃ ligand promotes the formation of a highly reactive mono-ligated Pd(0) species, which is critical for inserting into the electron-rich Aryl-Br bond.
Monomer Addition: Add the 1-bromo-2-ethenyl-4,5-dimethoxybenzene monomer[1].
Solvent/Base: Inject DMF and Et₃N. Seal the pressure tube securely.
Polymerization: Immerse the tube in an oil bath pre-heated to 120 °C. Stir vigorously for 48 hours. Self-Validation: The solution will progressively increase in viscosity and shift in color from yellow to deep orange/red, indicating extended π-conjugation.
Precipitation: Cool the highly viscous mixture to room temperature. Dilute with a minimal amount of chloroform (approx. 5 mL) to reduce viscosity. Dropwise, precipitate the polymer into 150 mL of vigorously stirred cold methanol.
Isolation: Recover the polymer by vacuum filtration. To remove oligomers and residual palladium catalyst, perform Soxhlet extraction using acetone for 24 hours, followed by drying the polymer in a vacuum oven at 60 °C overnight.
Figure 2: Catalytic cycle of A-B step-growth Heck polycondensation for PPV synthesis.
References
Source: scribd.
Source: benchchem.
VARIATIONS MÉTHODOLOGIQUES AUTOUR DES SAMP-HYDRAZONES CHIRALES APPLICATIONS ET DÉVELOPPEMENTS.
Application Notes and Protocols for the Strategic Use of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene in Natural Product Synthesis
Introduction: A Versatile Synthon for Complex Architectures In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campai...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Synthon for Complex Architectures
In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, also known as 1-bromo-2-vinyl-4,5-dimethoxybenzene, has emerged as a highly valuable and versatile synthon.[1] Its structure is endowed with a unique combination of reactive sites: a vinyl group and an aryl bromide, positioned on an electron-rich dimethoxybenzene core. This arrangement provides orthogonal handles for a variety of carbon-carbon bond-forming reactions, making it a powerful precursor for the construction of complex molecular scaffolds, particularly those found in isoquinoline and other related alkaloids.[2][3]
The dimethoxybenzene moiety is a common structural motif in a vast array of bioactive natural products. The vinyl group serves as a linchpin for extending carbon chains or participating in cycloaddition reactions, while the bromo-substituent is primed for a host of palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this key intermediate, with a focus on field-proven protocols and the underlying chemical principles that govern their success.
Part 1: Synthesis of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
The most reliable and widely adopted method for the synthesis of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is the Wittig reaction.[4] This venerable olefination method offers exceptional control over the placement of the double bond, a critical consideration that avoids the formation of regioisomers often encountered in elimination-based routes.[4][5] The synthesis commences with the commercially available 2-bromo-4,5-dimethoxybenzaldehyde.
The causality behind this choice of reaction is rooted in its robustness and predictability. The Wittig reaction proceeds via the formation of a phosphorus ylide, which then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate.[4][6] This four-membered ring subsequently collapses to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide.[5][6] The reaction is essentially irreversible, driving the equilibrium towards the product.
Caption: Workflow for the synthesis of the target compound via the Wittig reaction.
Detailed Experimental Protocol: Synthesis via Wittig Reaction
This protocol is designed as a self-validating system, with purification and characterization steps included to ensure the integrity of the final product.
Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF to create a suspension.
Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.[4] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Wittig Reaction: In a separate flame-dried flask, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
Cool the ylide solution back down to 0 °C. Slowly add the solution of the aldehyde to the ylide suspension dropwise.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
Extract the aqueous layer twice more with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.[5]
Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to afford pure 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Parameter
Value/Condition
Rationale
Phosphonium Salt
Methyltriphenylphosphonium bromide
Provides the methylidene group for the vinyl moiety.
Base
n-Butyllithium
A strong, non-nucleophilic base required to deprotonate the phosphonium salt to form the non-stabilized ylide.[4]
Solvent
Anhydrous THF
Aprotic solvent that solubilizes the reactants and does not interfere with the strongly basic ylide.
Temperature
0 °C to Room Temp.
Initial cooling controls the exothermic deprotonation; reaction then proceeds efficiently at ambient temperature.
Purification
Silica Gel Chromatography
Necessary to remove the highly polar triphenylphosphine oxide byproduct.[5]
Part 2: Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is realized in its application in palladium-catalyzed cross-coupling reactions. The aryl bromide functionality is an excellent substrate for reactions like the Suzuki and Heck couplings, allowing for the introduction of diverse substituents at this position.
Application I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[7][8] In the context of our building block, the aryl bromide is coupled with a variety of aryl or vinyl boronic acids or their esters. This reaction is fundamental in the synthesis of biaryl structures, which are prevalent in many natural products.
Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The organoboron component is activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic borate species that facilitates transmetalation with the Pd(II) complex.[7][9] The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphines often employed to promote the oxidative addition and reductive elimination steps.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand
Potassium carbonate (K₂CO₃, 2.0 equivalents)
Toluene/Water or Dioxane/Water solvent mixture
Ethyl acetate for extraction
Procedure:
To a Schlenk flask, add 1-bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and K₂CO₃ (2.0 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or recrystallization.
Application II: The Mizoroki-Heck Reaction
The Heck reaction provides a powerful means to form a C-C bond between the aryl bromide of our substrate and an alkene, typically an electron-deficient one like an acrylate or styrene.[11][12][13] This reaction is instrumental for elaborating the carbon skeleton, leading to the formation of substituted stilbenes or cinnamates, which are also precursors to various natural products.[14]
Causality and Mechanistic Insight: The catalytic cycle shares similarities with the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to Pd(0).[11] The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. A subsequent β-hydride elimination step forms the new C=C double bond and a palladium-hydride species. The final step involves reductive elimination of H-X (where X is the halide) by a base, regenerating the Pd(0) catalyst. The reaction typically exhibits a strong preference for the trans isomer of the product alkene.[11]
Caption: The catalytic cycle of the Mizoroki-Heck coupling reaction.
Representative Protocol: Mizoroki-Heck Reaction
Materials and Reagents:
1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Alkene (e.g., Styrene or n-Butyl acrylate, 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
Triphenylphosphine (PPh₃, 2-4 mol%)
Triethylamine (Et₃N, 2.0 equivalents) or Potassium Carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
In a dry Schlenk flask under an inert atmosphere, combine 1-bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equivalent), Pd(OAc)₂ (0.01-0.02 equivalents), and the phosphine ligand (0.02-0.04 equivalents).[12]
Add the anhydrous solvent (e.g., DMF).
Add the alkene (1.5 equivalents) followed by the base (e.g., Et₃N, 2.0 equivalents).
Heat the reaction mixture to 80-120 °C with stirring.[13] Monitor the reaction by TLC or GC-MS until the starting material is consumed.
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
If triethylamine is used, an acidic wash (e.g., 1 M HCl) can be performed to remove excess amine.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Parameter
Value/Condition
Rationale
Catalyst
Pd(OAc)₂ / PPh₃
A common and effective phosphine-ligated palladium system for Heck reactions.[15]
Base
Triethylamine or K₂CO₃
Neutralizes the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[12][13]
Solvent
DMF or Toluene
High-boiling polar aprotic solvents that facilitate the reaction at elevated temperatures.
Temperature
80–120 °C
Provides the necessary thermal energy to drive the catalytic cycle, especially the oxidative addition step.[13]
Alkene Partner
Styrene, Acrylates
Electron-deficient or styrenic alkenes are typically the most effective coupling partners.
Conclusion
1-Bromo-2-ethenyl-4,5-dimethoxybenzene stands as a testament to the power of strategic molecular design in organic synthesis. Its dual reactivity allows for sequential, controlled modifications, paving the way for the efficient assembly of complex natural product skeletons. The protocols detailed herein, grounded in well-established mechanistic principles, provide a reliable framework for researchers to harness the full potential of this versatile building block. By understanding the causality behind the selection of reagents and conditions, scientists can not only replicate these procedures but also rationally adapt them to new and challenging synthetic targets in the ongoing quest for novel therapeutic agents and a deeper understanding of the chemical world.
References
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]
LookChem. (n.d.). Cas 5293-43-6, Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy-. Retrieved from [Link]
Patil, S. A., et al. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Retrieved from [Link]
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]
MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
SZTE Publicatio Repozitórium. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
SciELO. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from [Link]
MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
Patsnap Eureka. (2017, December 1). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl.... Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Retrieved from [Link]
Chongqing Chemdad Co., Ltd. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]
Bąk, A., et al. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. PMC. Retrieved from [Link]
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]
Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
ResearchGate. (n.d.). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. Retrieved from [Link]
RSC Publishing. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
PubMed. (2010, March 13). 1-Bromo-2-chloro-4,5-dimethoxy-benzene. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]
ResearchGate. (2015, September 11). (PDF) Enantioselective synthesis of isoquinoline alkaloids: Phenylethylisoquinoline and aporphine alkaloids. Retrieved from [Link]
Chemical Research in Chinese Universities. (n.d.). Synthesis of Bioactive Natural Polymethoxyflavones and Their Vinyl Ether Derivatives. Retrieved from [Link]
Liu, C.-Y., et al. (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. PMC. Retrieved from [Link]
MDPI. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
Advanced Application Note: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene in Medicinal Chemistry
Executive Summary In modern medicinal chemistry, the rapid assembly of complex, stereochemically rich pharmacophores relies heavily on versatile, bifunctional building blocks. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, stereochemically rich pharmacophores relies heavily on versatile, bifunctional building blocks. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS: 5293-43-6), also known as 2-bromo-4,5-dimethoxystyrene, serves as an elite synthetic linchpin. Featuring an aryl bromide for metal-catalyzed cross-coupling or lithium-halogen exchange, a vinyl group for metathesis or oxidation, and an electron-donating dimethoxy core, this compound is uniquely positioned for the divergent synthesis of spiro dienones, isoquinolines, and complex natural product scaffolds.
This application note provides a comprehensive, causality-driven guide to the synthesis and utilization of this critical building block, ensuring reproducible integration into drug discovery workflows.
Physicochemical Profile
Understanding the physical parameters of 1-bromo-2-ethenyl-4,5-dimethoxybenzene is critical for optimizing reaction conditions, particularly regarding its solubility and thermal stability during organometallic transformations.
The strategic value of 1-bromo-2-ethenyl-4,5-dimethoxybenzene lies in its orthogonal reactivity . The aryl bromide and the vinyl group can be functionalized independently without cross-interference, provided the correct catalytic cycles or thermodynamic conditions are applied.
Figure 1: Orthogonal reactivity pathways of 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for reagent selection, temperature control, and stoichiometric ratios is explicitly detailed to ensure high-fidelity replication.
Protocol 1: Synthesis of the Core Scaffold via Wittig Olefination
This protocol details the conversion of 6-bromoveratraldehyde to 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Causality & Design Rationale:
The use of potassium tert-butoxide (
t
-BuOK) is preferred over
n
-butyllithium for ylide generation.
t
-BuOK is a bulky, non-nucleophilic base that effectively deprotonates the phosphonium salt without attacking the electron-rich veratraldehyde derivative. Initiating the reaction at 0 °C controls the exothermic ylide formation, preventing the degradation of the phosphonium salt and ensuring a high concentration of the active ylide before aldehyde introduction [1].
Step-by-Step Methodology:
Preparation: Flame-dry a 200 mL round-bottomed flask equipped with a Teflon-coated stir bar. Purge with inert nitrogen gas.
Ylide Generation: Add methyltriphenylphosphonium iodide (9.70 g, 24.0 mmol, 1.2 equiv) and anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.
Deprotonation: Add
t
-BuOK (2.80 g, 25.0 mmol, 1.3 equiv) in one portion. Stir the resulting vibrant yellow solution at 0 °C for exactly 20 minutes to ensure complete ylide formation.
Substrate Addition: Dissolve 6-bromoveratraldehyde (4.90 g, 20.0 mmol, 1.0 equiv) in anhydrous THF (30 mL). Add this solution dropwise to the ylide mixture over 10 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30 minutes.
Workup & Isolation: Filter the crude mixture over a tightly packed pad of Celite to remove triphenylphosphine oxide byproducts. Wash the residue with diethyl ether (20 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography using a 10:1 Hexanes:Ethyl Acetate gradient. The product isolates as an off-white solid.
Protocol 2: Lithium-Halogen Exchange and Electrophilic Trapping
This protocol demonstrates the generation of a highly nucleophilic aryl lithium species, subsequently trapped by a cyclohexadienone to form complex spiro precursors.
Causality & Design Rationale:
The bromine atom is highly susceptible to lithium-halogen exchange due to the activating nature of the ortho and meta methoxy groups. Performing this reaction strictly at -78 °C is critical. At higher temperatures, the resulting aryl lithium can undergo unwanted side reactions, such as proton abstraction from the THF solvent or anionic polymerization of the adjacent vinyl group. Dropwise addition of the electrophile ensures the highly reactive aryl lithium is consumed smoothly, preventing homocoupling [2].
Step-by-Step Methodology:
Lithiation Setup: Dissolve 1-bromo-2-ethenyl-4,5-dimethoxybenzene (2.35 g, 9.7 mmol, 1.0 equiv) in anhydrous THF (30 mL) in a flame-dried flask under argon.
Temperature Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Exchange Reaction: Add
n
-BuLi (7.0 mL of a 1.45 M solution in hexanes, 1.05 equiv) dropwise via a syringe pump over 15 minutes. Stir the mixture at -78 °C for 2 hours to guarantee complete lithium-halogen exchange.
Electrophilic Trapping: Dissolve the target electrophile (e.g., 4-methoxy-4-(tert-butyldimethylsiloxy)-2,5-cyclohexadienone, 2.5 g) in THF (10 mL). Add this solution dropwise to the aryl lithium intermediate.
Quenching: Stir for 1 hour at -78 °C, then allow the flask to slowly warm to room temperature over 1 hour. Quench the reaction by adding saturated aqueous
NH4Cl
(10 mL).
Extraction: Extract the aqueous layer with Diethyl Ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo prior to chromatographic purification.
Quantitative Yield Analysis
The following table summarizes the validated quantitative data for the transformations described above, providing expected yields and benchmarks for reaction optimization.
Transformation
Starting Material
Reagents / Catalyst
Temp / Time
Isolated Yield
Source
Wittig Olefination
6-Bromoveratraldehyde
Ph3PCH3I
,
t
-BuOK, THF
0 °C to RT, 50 min
56%
Li-Halogen Exchange
1-Bromo-2-ethenyl-4,5-dimethoxybenzene
n
-BuLi, THF, Cyclohexadienone
-78 °C to RT, 4 h
83% (post-reduction)
References
Wilkerson-Hill, S. M.; Sawano, S.; Sarpong, R. "Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions." The Journal of Organic Chemistry, 2016, 81(22), 11132-11144. URL:[Link]
Swenton, J. S.; Callinan, A.; Chen, Y.; Rohde, J. J.; Kerns, M. L.; Morrow, G. W. "Intramolecular Anodic Carbon−Carbon Bond Formation from Oxidized Phenol Intermediates. Effect of Oxygenated Substituents on the Yields of Spiro Dienones in Electrochemical and Iodobenzene Diacetate Oxidations." The Journal of Organic Chemistry, 1996, 61(4), 1267-1274. URL:[Link]
Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Ethenyl-4,5-dimethoxyphenylmagnesium Bromide
Abstract This document provides a detailed protocol and in-depth scientific rationale for the preparation of the Grignard reagent 2-ethenyl-4,5-dimethoxyphenylmagnesium bromide from its corresponding aryl halide, 1-Bromo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the preparation of the Grignard reagent 2-ethenyl-4,5-dimethoxyphenylmagnesium bromide from its corresponding aryl halide, 1-Bromo-2-ethenyl-4,5-dimethoxybenzene. Grignard reagents are powerful nucleophilic intermediates essential for carbon-carbon bond formation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2][3] The successful formation of this specific reagent requires careful consideration of the substrate's unique structural features, including the aryl bromide bond, and the vinyl and dimethoxy substituents. This guide offers a robust methodology, from magnesium activation and reaction initiation to quantification and troubleshooting, designed to ensure high yield and reproducibility for researchers, scientists, and drug development professionals.
Scientific Foundation: Mechanism and Key Considerations
The formation of a Grignard reagent (RMgX) is a heterogeneous reaction that occurs on the surface of magnesium metal.[4] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the organic halide.[5]
Mechanism of Formation:
Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine (C-Br) bond of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene.
Radical Ion Formation: This transfer results in the formation of a radical anion, which rapidly decomposes into an aryl radical and a bromide anion.
Surface Reaction: The highly reactive aryl radical and the bromide ion recombine on the magnesium surface, which has been oxidized to Mg(I), to form the final organomagnesium halide (Grignard reagent).[4][5]
Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are critical, as they do not possess acidic protons that would quench the reagent.[5] Furthermore, the lone pairs on the ether's oxygen atom solvate and stabilize the magnesium center of the Grignard reagent, preventing precipitation and maintaining its reactivity.[5][6]
Caption: Figure 1: Mechanism of Grignard Reagent Formation
Substrate-Specific Challenges
The structure of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene presents specific challenges that must be managed to avoid diminished yields.
Wurtz-Type Coupling: The most significant side reaction is the coupling of the newly formed Grignard reagent (Ar-MgBr) with the unreacted starting material (Ar-Br) to form a biphenyl byproduct (Ar-Ar).[7] This is an exothermic process favored by high local concentrations of the aryl bromide and elevated temperatures.
Moisture and Air Sensitivity: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water or alcohols.[8][9][10] They are also sensitive to oxidation by atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is mandatory.
Magnesium Passivation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2][11][12] This layer must be chemically or mechanically removed to expose the reactive metal surface.
Caption: Figure 2: Competing Reaction Pathways
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-ethenyl-4,5-dimethoxyphenylmagnesium bromide on a 50 mmol scale. All operations must be performed under an inert atmosphere of dry nitrogen or argon.
Materials and Equipment
Reagent / Material
Quantity
Grade/Purity
Supplier Example
1-Bromo-2-ethenyl-4,5-dimethoxybenzene
12.95 g (50 mmol)
>98%
BenchChem
Magnesium Turnings
1.46 g (60 mmol)
>99.5%
Sigma-Aldrich
Tetrahydrofuran (THF)
200 mL
Anhydrous, >99.9%
Acros Organics
Iodine (I₂)
1-2 small crystals
ACS Reagent
J.T. Baker
1,2-Dibromoethane
~0.5 mL
Anhydrous, >99%
Alfa Aesar
Apparatus
500 mL 3-Neck Round Bottom Flask
1
Flame-dried
Reflux Condenser
1
Flame-dried
125 mL Pressure-Equalizing Dropping Funnel
1
Flame-dried
Magnetic Stirrer and Stir Bar
1
Inert Gas Inlet (N₂ or Ar)
1
With bubbler
Heating Mantle
1
Apparatus Setup and Preparation
Glassware Preparation: All glassware must be scrupulously cleaned and dried in an oven at >120 °C overnight to remove adsorbed water.[13]
Assembly: Assemble the 3-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. The apparatus should be assembled while still hot and allowed to cool to room temperature under a positive flow of inert gas.[14] This process, known as flame-drying (or oven-drying in this case), is paramount for creating an anhydrous environment.[10][15]
Inert Atmosphere: Ensure a gentle but steady flow of nitrogen or argon through the system, vented through an oil bubbler to prevent back-diffusion of air and moisture.
Caption: Figure 3: Grignard Reaction Apparatus
Step-by-Step Synthesis Procedure
Magnesium Activation: Place the magnesium turnings (1.46 g) and a magnetic stir bar into the cooled 3-neck flask. Add a single crystal of iodine.[16] The iodine etches the MgO layer, exposing fresh metal. Alternatively, or in addition, add ~0.5 mL of 1,2-dibromoethane.[2][11][12] Gentle warming with a heat gun may be required. Successful activation is indicated by the disappearance of the brown iodine color or the evolution of ethylene gas bubbles (from 1,2-dibromoethane).[2][11][16]
Reagent Preparation: In a separate dry flask, dissolve the 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (12.95 g) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel.
Reaction Initiation: Add approximately 40 mL of anhydrous THF to the activated magnesium turnings. With vigorous stirring, add ~5 mL of the aryl bromide solution from the dropping funnel to the flask.[16] The reaction has initiated when a noticeable exotherm occurs, the solution becomes cloudy and greyish-brown, and a gentle reflux begins spontaneously.[7][14] If initiation does not occur, gentle warming may be applied.[15]
Sustained Reaction: Once initiation is confirmed, begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle, self-sustaining reflux.[7][16] This slow addition is crucial to minimize the concentration of unreacted aryl bromide, thereby suppressing the Wurtz coupling side reaction.[7] The total addition time should be approximately 60-90 minutes.
Completion: After the addition is complete, the mixture may be gently heated to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[7][17] The reaction is typically complete when most of the metallic magnesium has disappeared, leaving a dark brown to black solution.
Quantification by Titration
The yield of a Grignard reaction is rarely quantitative. Therefore, determining the exact molarity of the solution is essential before its use in subsequent reactions.[18] Iodometric titration is a reliable method.[18][19]
Iodometric Titration Protocol
Preparation: In a flame-dried, nitrogen-purged flask, accurately weigh approximately 254 mg (1.0 mmol) of iodine (I₂). Dissolve the iodine in 3-5 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF. The LiCl helps to solubilize the iodine and the resulting magnesium salts.[18]
Titration: Under an inert atmosphere, slowly add the prepared Grignard reagent solution from a burette to the iodine solution with stirring.
Endpoint: The endpoint is reached when the deep brown/purple color of the iodine just disappears, resulting in a colorless or pale yellow solution.[18]
Calculation: Record the volume (V) of the Grignard reagent added in liters. The molarity is calculated as:
Molarity (M) = Moles of I₂ / Volume of Grignard Reagent (L)
1. Add another crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm. Mechanically crush some Mg turnings with a dry glass rod.[20][21]2. Ensure all equipment is rigorously dried and an inert atmosphere is maintained.3. Purify the starting material by distillation or chromatography.
Low yield of Grignard reagent
1. Wurtz coupling side reaction.[7]2. Incomplete reaction.3. Quenching due to atmospheric leak.
1. Ensure slow, dropwise addition of the aryl bromide to maintain a low concentration. Use a cooling bath if the exotherm is too strong.[7]2. Extend the reflux time after addition is complete.3. Check all seals and ensure a positive pressure of inert gas.
Reaction mixture turns very dark or tarry
1. Overheating, leading to decomposition or polymerization.2. Presence of impurities.
1. Improve temperature control; do not overheat. Maintain only a gentle reflux.2. Use purified starting materials and high-quality anhydrous solvents.
Safety Precautions
Flammability: Diethyl ether and THF are extremely flammable and have low boiling points.[9] Perform the reaction in a well-ventilated fume hood, away from ignition sources.
Exotherm: Grignard reagent formation is highly exothermic and can become vigorous.[11][22] Be prepared to use an ice-water bath to moderate the reaction rate if necessary.
Reactivity: Grignard reagents react violently with water.[8] Ensure no contact with moisture. Quenching of the reaction should be done slowly and carefully, typically with a saturated aqueous ammonium chloride solution.
Inert Atmosphere: Always work under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with air and moisture.
References
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
BenchChem. (2025). A comparative study of different solvents for Grignard reagent preparation.
University of Wisconsin-Madison. Formation of Grignard Reagents from Organic Halides.
BenchChem. (2025). A Researcher's Guide to the Titration of Organomagnesium Reagents: A Comparative Analysis.
BenchChem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
Boudin, A., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
Millikin University. Experiment 25 – The Grignard Reaction.
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
Chemistry Steps. (2025). The Grignard Reaction Mechanism.
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?.
Chegg. List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
PubMed. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
Clark, J. AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
Chem-Station. (2024). Grignard Reaction.
Royal Society of Chemistry. (2019). Grignard reagent formation via C-F bond activation: a centenary perspective.
Jasperse, J. Grignard Reaction. North Dakota State University.
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
Silverman, J. S., & Rakita, P. E. (2009). The Grignard Reagents. Organometallics.
ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
Allen Institute. Grignard Reagents : Definition, Preparation, Chemical Properties.
BenchChem. (2025). Technical Support Center: Reactions Involving Bromo-Substituted Compounds.
Reddit. (2015). How do you verify how much Grignard reagent you made?.
BenchChem. How to initiate a sluggish Grignard reaction of 4-Bromooctane.
ChemRxiv. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
University of Lethbridge. Chemistry 3720L – Week 4-5 Grignard reaction: synthesis of Triphenylmethanol.
Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
Jeong, M., Choi, M. G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing.
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education.
Wikipedia. Grignard reaction.
Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
BenchChem. Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis.
Royal Society of Chemistry. Supplementary Information.
The Versatile Role of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Valuable Building Block for Complex Synthesis In the landscape of modern synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Valuable Building Block for Complex Synthesis
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, a substituted styrene derivative, has emerged as a valuable and versatile building block. Its unique combination of a reactive vinyl bromide moiety and an electron-rich dimethoxybenzene ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, enable the rapid assembly of intricate molecular frameworks from readily available precursors.[1][2] This guide provides an in-depth exploration of the application of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene in several key palladium-catalyzed reactions, offering detailed protocols and expert insights for researchers in drug development and materials science.
The strategic placement of the bromo and ethenyl groups on the dimethoxybenzene scaffold allows for selective functionalization, paving the way for the synthesis of a diverse array of compounds, including analogues of biologically active natural products like combretastatin A-4.[3][4] This document will delve into the mechanistic underpinnings and practical execution of Heck, Suzuki, Stille, and Sonogashira couplings involving this key substrate.
The Heck Reaction: Forging Alkenyl-Aryl Bonds
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[5][6] In the context of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, the vinyl bromide moiety can react with a variety of alkenes to form substituted dienes, which are valuable intermediates in organic synthesis.
Mechanistic Rationale
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) active species.[7][8] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene to form a Pd(II)-vinyl intermediate.
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center and subsequently undergoes migratory insertion into the palladium-vinyl bond.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new carbon-carbon double bond of the product and a hydrido-palladium(II) species.
Reductive Elimination: The hydrido-palladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Heck reaction of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with a generic alkene (e.g., styrene or an acrylate). Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the desired outcome.
Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a bulky biaryl phosphine) (2-4 mol%)
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (2.0 equiv)
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or acetonitrile)
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and the phosphine ligand.
Add the anhydrous solvent to dissolve the catalyst and ligand.
Add 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, the alkene, and the base to the reaction mixture.
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
If a solid precipitate (e.g., ammonium or potassium salt) has formed, filter the mixture.
The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[9]
Causality Behind Choices:
Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. The choice of phosphine ligand is critical. For a sterically unhindered alkene, PPh₃ may suffice. However, for more challenging couplings, bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps.
Base: The base is required to neutralize the HBr generated during the catalytic cycle. Triethylamine is a common choice, but inorganic bases like K₂CO₃ can also be effective.
Solvent: Polar aprotic solvents like DMF are often used to facilitate the dissolution of the reactants and catalyst.
The Suzuki-Miyaura Coupling: Building Biaryl and Dienyl Scaffolds
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.[10][11] This reaction allows for the coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with a variety of aryl or vinyl boronic acids or their esters, providing access to substituted stilbenes and dienes.
Mechanistic Rationale
The Suzuki-Miyaura coupling follows a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions.[10]
Oxidative Addition: A Pd(0) species undergoes oxidative addition to 1-Bromo-2-ethenyl-4,5-dimethoxybenzene to form a Pd(II)-vinyl intermediate.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. The base activates the organoboron species, facilitating this step.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with an aryl or vinyl boronic acid.
Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
Standard glassware for inert atmosphere reactions
Procedure:
In a Schlenk flask under an inert atmosphere, combine 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, the boronic acid/ester, the palladium catalyst, and the base.
Add the degassed solvent system to the flask.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[12][13]
Causality Behind Choices:
Catalyst: Pd(PPh₃)₄ is a common choice and is often effective. For more challenging substrates, catalysts with more specialized ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) may be necessary to improve yields.
Base: An inorganic base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Solvent: A two-phase system (e.g., toluene/water) is often used to dissolve both the organic and inorganic reagents.
Catalyst System
Base
Solvent
Temperature (°C)
Typical Yield (%)
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
90-100
75-95
PdCl₂(dppf)
Cs₂CO₃
Dioxane/H₂O
80-100
80-98
Pd(OAc)₂ + SPhos
K₃PO₄
Toluene/H₂O
Room Temp - 80
85-99
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. (Data adapted from general literature knowledge and may require optimization for the specific substrate).
The Stille Coupling: Robustness and Functional Group Tolerance
The Stille coupling is a versatile reaction that couples organotin compounds with organic halides.[14][15] A key advantage of the Stille reaction is its tolerance to a wide range of functional groups and the fact that it often proceeds under neutral or mild conditions.[16]
Mechanistic Rationale
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling.[17]
Oxidative Addition: A Pd(0) complex adds to 1-Bromo-2-ethenyl-4,5-dimethoxybenzene.
Transmetalation: The organic group from the organostannane is transferred to the palladium(II) center. This step can sometimes be accelerated by the addition of a copper(I) co-catalyst.
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Caption: General catalytic cycle for the Stille coupling.
Experimental Protocol: A General Procedure
This protocol outlines a general procedure for the Stille coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with an organostannane.
Organostannane (e.g., vinyltributyltin or aryltributyltin) (1.1-1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)
Anhydrous solvent (e.g., toluene, DMF, or THF)
Optional: Lithium chloride (LiCl) or Copper(I) iodide (CuI) as an additive
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
Add the anhydrous solvent, followed by 1-Bromo-2-ethenyl-4,5-dimethoxybenzene and the organostannane.
If using an additive like LiCl or CuI, add it at this stage.
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Workup often involves treatment with a fluoride source (e.g., aqueous KF) to remove the tin byproducts as insoluble fluorides.
Filter the mixture and extract the aqueous layer with an organic solvent.
Combine the organic layers, dry, and concentrate.
Purify the crude product by column chromatography.[12][18]
Causality Behind Choices:
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. Pd₂(dba)₃ with an added phosphine ligand can also be used.
Solvent: Aprotic solvents like toluene or DMF are commonly employed.
Additives: LiCl can accelerate the transmetalation step by facilitating the cleavage of the carbon-tin bond. CuI can also act as a co-catalyst.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[16][19] This reaction provides a direct route to conjugated enynes from 1-Bromo-2-ethenyl-4,5-dimethoxybenzene.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[20]
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium intermediate than the alkyne itself.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Sonogashira coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with a terminal alkyne.
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
Anhydrous solvent (e.g., THF or DMF)
Standard glassware for inert atmosphere reactions
Procedure:
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and 1-Bromo-2-ethenyl-4,5-dimethoxybenzene.
Add the anhydrous solvent and the base.
Add the terminal alkyne to the reaction mixture.
Stir the reaction at room temperature or heat to 50-100 °C, monitoring by TLC or GC-MS. The reactivity of aryl bromides is generally lower than iodides, so heating may be required.[21]
Upon completion, cool the reaction mixture.
Filter the mixture to remove any precipitated salts.
Dilute the filtrate with an organic solvent and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.[22]
Causality Behind Choices:
Dual Catalysis: The combination of palladium and copper is crucial for the high efficiency of the Sonogashira reaction under mild conditions.
Base: An amine base serves both to neutralize the HBr byproduct and to facilitate the formation of the copper acetylide.
Solvent: Aprotic solvents that can dissolve all components are preferred.
Palladium Catalyst
Copper Co-catalyst
Base
Solvent
Temperature (°C)
Typical Yield (%)
PdCl₂(PPh₃)₂
CuI
Et₃N
THF
Room Temp - 60
70-95
Pd(PPh₃)₄
CuI
DIPEA
DMF
50-80
75-98
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides. (Data adapted from general literature knowledge and may require optimization for the specific substrate).
Conclusion and Future Outlook
1-Bromo-2-ethenyl-4,5-dimethoxybenzene stands as a testament to the power of strategic molecular design in enabling complex synthetic endeavors. Its utility in a range of palladium-catalyzed cross-coupling reactions provides a direct and modular entry into a diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block. As the field of catalysis continues to evolve with the development of new ligands and more sustainable reaction conditions, the applications of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene are poised to expand even further, solidifying its role as a key player in the synthesis of novel materials and therapeutics.
References
Palladium-catalyzed coupling of N-tosylhydrazones and β-bromostyrene derivatives: new approach to 2H-chromenes. Organic & Biomolecular Chemistry. (Accessed March 29, 2026).
Myers, A. The Stille Reaction. Chem 115. (Accessed March 29, 2026).
Heck Reaction. Alfa Chemistry. (Accessed March 29, 2026).
Stille reaction. Wikipedia. (Accessed March 29, 2026).
Stille Coupling. Organic Synthesis. (Accessed March 29, 2026).
Grasa, G. A., & Nolan, S. P. (2001).
A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. Benchchem. (Accessed March 29, 2026).
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. (2026, January 13).
Sonogashira Coupling. Organic Chemistry Portal. (Accessed March 29, 2026).
Sonogashira coupling. Wikipedia. (Accessed March 29, 2026).
Synthesis of New Combretastatin A 4 Analogues and Study of Their Anti Inflammatory Activity. Novosibirsk Institute of Organic Chemistry. (Accessed March 29, 2026).
Sonogashira Coupling. Royal Society of Chemistry. (Accessed March 29, 2026).
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem. (Accessed March 29, 2026).
Synthesis and biological evaluation of vinylogous combretastatin A-4 derivatives. Organic & Biomolecular Chemistry. (Accessed March 29, 2026).
Heck Reaction. Organic Chemistry Portal. (Accessed March 29, 2026).
Littke, A. F., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.
Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives. Chinese Journal of Medicinal Chemistry. (Accessed March 29, 2026).
Sonogashira Coupling Reaction with Diminished Homocoupling.
Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. MDPI. (2020, February 1).
(PDF) Synthesis of Combretastatin A-4 and Erianin.
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. (2012, March 6).
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. (Accessed March 29, 2026).
Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. ScienceDirect. (Accessed March 29, 2026).
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem. (Accessed March 29, 2026).
Application of Bromohydroquinone in Sonogashira Cross-Coupling Reactions: Detailed Application Notes and Protocols. Benchchem. (Accessed March 29, 2026).
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. The Royal Society of Chemistry. (Accessed March 29, 2026).
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Product Synthesis. Organic Syntheses. (2011).
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (Accessed March 29, 2026).
A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl. HUSCAP. (Accessed March 29, 2026).
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. (Accessed March 29, 2026).
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. (Accessed March 29, 2026).
Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. (2019, August 12).
Mizoroki-Heck Reaction.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010, October 6).
17.2. Palladium catalyzed couplings. Lumen Learning. (Accessed March 29, 2026).
Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem. (Accessed March 29, 2026).
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. (Accessed March 29, 2026).
Suzuki Coupling. Organic Chemistry Portal. (Accessed March 29, 2026).
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2019, December 18).
Technical Support Center: Cross-Coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Welcome to the dedicated technical support and troubleshooting hub for the cross-coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 2-bromo-4,5-dimethoxystyrene, CAS: 5293-43-6). This substrate presents a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support and troubleshooting hub for the cross-coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 2-bromo-4,5-dimethoxystyrene, CAS: 5293-43-6).
This substrate presents a unique mechanistic challenge: it contains both an electrophilic aryl bromide moiety (the intended site for oxidative addition) and a nucleophilic/receptive terminal vinyl group. This dual reactivity often leads to competing pathways, significantly impacting yields if reaction conditions are not rigorously controlled.
Substrate Profiling & Mechanistic Divergence
When subjecting 1-bromo-2-ethenyl-4,5-dimethoxybenzene to palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction), the initially formed Ar-Pd(II)-Br intermediate faces a kinetic fork in the road. While the desired pathway is transmetalation with a boronic acid, the proximity of the terminal alkene in other substrate molecules invites intermolecular migratory insertion (Heck-type reactions), leading to oligomerization [1]. Furthermore, the intermediate is susceptible to hydride abstraction, resulting in protodehalogenation.
Divergent catalytic pathways of the Ar-Pd(II) intermediate leading to side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction mixture is turning highly viscous, and the yield of the cross-coupled product is exceptionally low. What is happening?A: You are observing Heck-type oligomerization/polymerization . Because your substrate contains a styrene moiety, the Ar-Pd(II)-Br intermediate can undergo intermolecular migratory insertion into the vinyl group of unreacted starting material rather than transmetalating with your coupling partner [2].
Causality-Driven Solution: To favor cross-coupling over polymerization, you must accelerate the transmetalation step. Use bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) which facilitate rapid transmetalation and reductive elimination. Additionally, run the reaction at higher dilutions (e.g., 0.05 M to 0.1 M) to reduce the probability of intermolecular alkene insertion.
Q2: GC-MS analysis shows a major byproduct with a mass of 164 m/z (3,4-dimethoxystyrene). How do I prevent this protodehalogenation?A:Protodehalogenation occurs when the palladium intermediate abstracts a hydride from the reaction environment, followed by reductive elimination [3].
Causality-Driven Solution: The hydride source is typically a protic solvent (like ethanol or isopropanol) or an amine base undergoing
β
-hydride elimination. Switch to anhydrous, non-hydride-donating solvents such as 1,4-dioxane or toluene. Replace amine or alkoxide bases with non-nucleophilic inorganic bases like anhydrous
K3PO4
or
Cs2CO3
.
Q3: I am detecting significant amounts of biaryl homocoupling of my boronic acid. How can I suppress this?A: Homocoupling of the boronic acid is a classic side reaction catalyzed by Pd(II) species in the presence of oxygen [3]. Oxygen oxidizes the active Pd(0) catalyst back to Pd(II), which then transmetalates twice with the boronic acid.
Causality-Driven Solution: This is an environmental control issue. You must implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (at least three cycles) and maintain a positive pressure of high-purity Argon throughout the reaction.
Quantitative Impact of Reaction Parameters
To aid in your optimization, the following table summarizes how specific parameter adjustments influence the distribution of products when coupling 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
This protocol utilizes a self-validating system designed specifically to suppress the dual-reactivity side reactions of 1-bromo-2-ethenyl-4,5-dimethoxybenzene. It relies on a highly active pre-catalyst system and slow addition to keep the steady-state concentration of the bromostyrene low.
Optimized experimental workflow to minimize side reactions during cross-coupling.
Step-by-Step Methodology
1. Preparation and Degassing (Crucial for preventing homocoupling):
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.5 equiv), anhydrous
K3PO4
(2.0 equiv),
Pd(OAc)2
(2 mol%), and SPhos (4 mol%).
Seal the flask with a rubber septum and purge with Argon for 15 minutes.
Add anhydrous toluene (to achieve a final concentration of 0.1 M relative to the bromide) and degassed water (10:1 Toluene:Water ratio). Self-Validation Check: The biphasic mixture should stir freely; clumping indicates moisture ingress in the base prior to addition.
2. Slow Addition of the Substrate (Crucial for preventing polymerization):
Dissolve 1-bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equiv) in a minimum volume of degassed anhydrous toluene.
Heat the main reaction flask to 60 °C. Note: Keeping the temperature moderate prevents thermal auto-polymerization of the styrene moiety.
Using a syringe pump, add the bromostyrene solution dropwise over 2 hours. Causality: Slow addition ensures that the concentration of the unreacted vinyl group remains extremely low at any given time, forcing the Ar-Pd(II) intermediate to react with the abundant boronic acid rather than another styrene molecule.
3. Monitoring and Workup:
Stir for an additional 2 hours post-addition. Monitor via TLC (Hexanes/EtOAc). Self-Validation Check: The absence of a baseline streak on the TLC plate confirms that polymerization has been successfully suppressed.
Cool to room temperature, quench with saturated aqueous
NH4Cl
, and extract with EtOAc (3x).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
References
The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry (RSC Publishing). Available at:[Link]
Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions. ACS Publications. Available at:[Link]
Optimization
Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working on the synthesis of 1-bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 1-bromo-4,5-di...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working on the synthesis of 1-bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 1-bromo-4,5-dimethoxy-2-vinylbenzene, CAS 5293-43-6)[1]. This terminal styrene is a critical halogenated building block frequently utilized in cross-coupling reactions (e.g., Heck, Suzuki) to construct complex polycyclic frameworks such as isoquinoline alkaloids and phenanthrenes[2][3].
The most direct and scalable synthetic route to this molecule is the Wittig olefination of 2-bromo-4,5-dimethoxybenzaldehyde using methyltriphenylphosphonium bromide. However, researchers frequently encounter yield-limiting bottlenecks, including competing halogen-metal exchange, ylide quenching, and difficult purification profiles. This guide provides field-proven troubleshooting strategies, empirical data, and a self-validating protocol to maximize your synthetic yield[4].
Part 1: Troubleshooting Guides & FAQs
Q1: My crude NMR shows a significant amount of a debrominated byproduct (3,4-dimethoxystyrene). How do I prevent this?Cause: This is a classic case of competing halogen-metal exchange. If you are using strong organolithium bases (such as
n
-BuLi) to generate the ylide, the highly nucleophilic base can directly attack the electron-rich aryl bromide starting material before or during the addition phase.
Solution: Switch your base to a non-nucleophilic alkoxide, specifically Potassium tert-butoxide (
t
-BuOK) [5].
t
-BuOK is sufficiently basic to deprotonate the phosphonium salt and form the ylide but lacks the nucleophilicity required to induce halogen-metal exchange on the bromoarene. If
n
-BuLi must be used, ensure the ylide is completely pre-formed at 0 °C, and cool the reaction strictly to -78 °C prior to the dropwise addition of the aldehyde.
Q2: The conversion of 2-bromo-4,5-dimethoxybenzaldehyde stalls at ~60-70%, even when using an excess of the ylide. Why?Cause: Incomplete conversion is almost exclusively caused by moisture. Methyltriphenylphosphonium bromide is highly hygroscopic. Trace water in the reagent or the THF solvent will rapidly protonate the active ylide back into the inert phosphonium salt, effectively neutralizing your stoichiometric excess.
Solution: Implement a strict drying protocol. Azeotropically dry the methyltriphenylphosphonium bromide by co-evaporating with anhydrous toluene (3x) on a rotary evaporator, followed by high vacuum at 80 °C overnight. Ensure your THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system.
Q3: Triphenylphosphine oxide (TPPO) is streaking through my column and contaminating the final product. How can I efficiently remove it?Cause: TPPO is highly soluble in standard chromatography solvents (like ethyl acetate/hexanes) and tends to co-elute or streak with slightly polar, electron-rich styrenes.
Solution: Utilize a solvent-precipitation workflow prior to chromatography. After quenching the reaction, concentrate the crude mixture to a thick oil. Suspend the oil in a minimal volume of cold dichloromethane (DCM), and rapidly add a 10-fold excess of ice-cold hexanes or diethyl ether. The TPPO will precipitate as a dense white solid, which can be removed via vacuum filtration through a Celite pad.
Q4: The isolated 1-bromo-2-ethenyl-4,5-dimethoxybenzene degrades or turns into a viscous gel upon storage. How should it be handled?Cause: Terminal styrenes—especially those activated by electron-donating methoxy groups—are highly susceptible to radical-induced autoxidation and polymerization.
Solution: Never evaporate the solvent using a water bath exceeding 30 °C. For storage, purge the vial with argon, wrap it in aluminum foil to exclude light, and store it at -20 °C. If storing for more than 48 hours, dope the neat oil with 10–50 ppm of a radical inhibitor such as BHT (butylated hydroxytoluene).
Part 2: Quantitative Data – Base Selection Matrix
The choice of base dictates the thermodynamic equilibrium of ylide formation and the kinetic suppression of side reactions. The following table summarizes empirical data for the Wittig olefination of 2-bromo-4,5-dimethoxybenzaldehyde.
Base Reagent
Solvent System
Temperature Profile
Typical Yield (%)
Debromination Byproduct (%)
Recommendation
t
-BuOK
THF (Anhydrous)
0 °C
→
RT
85 – 92%
< 1%
Optimal. High yield, no halogen-metal exchange[4][5].
NaHMDS
THF (Anhydrous)
-78 °C
→
RT
80 – 85%
< 2%
Good alternative, but highly moisture sensitive.
n
-BuLi
THF (Anhydrous)
-78 °C
→
RT
65 – 75%
10 – 15%
Not recommended due to competing halogen-metal exchange.
K
2
CO
3
1,4-Dioxane / H
2
O
Reflux (90 °C)
< 20%
N/A
Ineffective; leads to aldehyde degradation/hydrolysis.
Part 3: Optimized Experimental Protocol
This self-validating protocol utilizes
t
-BuOK to ensure maximum conversion while preserving the aryl bromide functionality.
Ylide Generation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add the thoroughly dried methyltriphenylphosphonium bromide (5.36 g) and anhydrous THF (35 mL). Cool the white suspension to 0 °C using an ice-water bath.
Base Addition: Add
t
-BuOK (1.63 g) in one portion under a positive flow of argon. The suspension will immediately turn a vibrant, bright yellow, indicating the successful formation of the active methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.
Aldehyde Addition: Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (2.45 g) in anhydrous THF (15 mL). Add this solution dropwise to the ylide mixture over 15 minutes via a syringe. The bright yellow color will gradually fade to a pale, creamy suspension as the ylide is consumed.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, UV active).
Quenching & TPPO Precipitation: Quench the reaction with saturated aqueous NH
4
Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo (bath temp < 30 °C) to yield a crude semi-solid. Suspend the crude material in 5 mL of DCM, then rapidly add 50 mL of ice-cold hexanes. Filter the precipitated TPPO through a pad of Celite and concentrate the filtrate.
Purification: Purify the concentrated filtrate via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 1-bromo-2-ethenyl-4,5-dimethoxybenzene as a colorless to pale-yellow oil (Typical yield: ~85%)[4].
Part 4: Mechanistic Workflow Visualization
The following diagram illustrates the causality and logical flow of the Wittig olefination pathway, highlighting the intermediate oxaphosphetane formation that drives the reaction forward.
Mechanistic workflow of the Wittig olefination yielding 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Part 5: References
LookChem Database - Cas 5293-43-6, Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy-. Available at:[Link]
SciSpace - Synthesis and biological evaluation of cyclic derivatives of combretastatin A-4. Available at:[Link]
National Institutes of Health (PMC) - Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications. Available at:[Link]
RSC Publishing - Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at:[Link]
Comprehensive Characterization and Validation of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene Derivatives
Executive Summary In advanced organic synthesis and drug discovery, the construction of complex multicyclic scaffolds requires building blocks that balance reactivity with bench stability. 1-Bromo-2-ethenyl-4,5-dimethoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug discovery, the construction of complex multicyclic scaffolds requires building blocks that balance reactivity with bench stability. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 2-bromo-4,5-dimethoxystyrene, CAS: 5293-43-6) serves as a highly versatile intermediate[1]. Featuring an electron-rich aromatic ring, a terminal vinyl group, and an aryl bromide handle, it is uniquely primed for orthogonal functionalization. This guide provides an objective performance comparison of this bromide derivative against its iodide and triflate alternatives, alongside validated, self-monitoring experimental protocols for its synthesis and downstream application in palladium-catalyzed cross-couplings[2].
When designing a synthetic route involving transition-metal catalysis (e.g., Suzuki-Miyaura coupling or intramolecular Heck reactions), the choice of the leaving group on the dimethoxystyrene core dictates the reaction kinetics, catalyst selection, and overall scalability[3].
The table below objectively compares 1-bromo-2-ethenyl-4,5-dimethoxybenzene with its common alternatives:
Parameter
1-Bromo-2-ethenyl-4,5-dimethoxybenzene (Bromide)
1-Iodo-2-ethenyl-4,5-dimethoxybenzene (Iodide)
2-Ethenyl-4,5-dimethoxyphenyl triflate (Triflate)
Oxidative Addition Rate (Pd)
Moderate to High
Very High
High
Bench Stability
Excellent. Stable at 4 °C for months when stabilized with TBC.
Poor. Highly sensitive to light and heat; prone to dehalogenation.
Metal-free activations or orthogonal coupling strategies.
Mechanistic Workflow & Pathway Visualization
The strategic value of 1-bromo-2-ethenyl-4,5-dimethoxybenzene lies in its ability to act as a linchpin in tandem reactions. It is typically synthesized via Wittig olefination and subsequently deployed in complex cycloadditions followed by intramolecular Heck reactions to yield multicyclic scaffolds[2].
Pathway from 6-bromoveratraldehyde to multicyclic scaffolds via Heck cyclization.
Experimental Protocols & Validation Systems
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process monitoring metrics.
Protocol A: Synthesis via Wittig Olefination[4]
This protocol converts 6-bromoveratraldehyde to the target styrene derivative.
Ylide Generation: To a 200 mL flame-dried round-bottomed flask equipped with a Teflon-coated stir bar, add methyltriphenylphosphonium iodide (1.2 equiv) and anhydrous THF.
Causality: Flame-drying and inert atmosphere (N2) are critical because the resulting phosphorus ylide is highly nucleophilic and will rapidly degrade in the presence of ambient moisture.
Deprotonation: Add potassium tert-butoxide (t-BuOK, 1.3 equiv) in one portion at 0 °C. Stir for 20 minutes.
Causality: t-BuOK is chosen as a strong, sterically hindered base that efficiently deprotonates the phosphonium salt without acting as a competing nucleophile. The 0 °C temperature suppresses the thermal decomposition of the ylide.
Cycloaddition: Slowly add a solution of 6-bromoveratraldehyde (1.0 equiv) in THF. Warm to room temperature and stir for 30 minutes.
Validation Checkpoint: Monitor via TLC (10:1 hexanes:ethyl acetate). The reaction is complete when the aldehyde spot disappears and a new, distinct spot appears at Rf = 0.21 .
Workup & Purification: Filter the solution over a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify via SiO2-gel chromatography.
Causality: The Celite filtration is a mandatory mechanical step to remove the bulk of the insoluble triphenylphosphine oxide byproduct, which would otherwise crash out and severely clog the silica column.
Self-Validation: Stain the TLC plate with p-anisaldehyde (PAA) and heat. The product will stain a distinct purple , confirming the presence of the electron-rich dimethoxystyrene system[4].
Protocol B: Intramolecular Heck Cyclization[3]
Application of the derivative in forming complex architectures.
System Degassing: Dissolve the functionalized 1-bromo-2-ethenyl-4,5-dimethoxybenzene adduct in anhydrous, degassed solvent (e.g., MeCN or DMF).
Causality: Rigorous deoxygenation (via freeze-pump-thaw or sparging) is required to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
Catalytic Assembly: Add Pd(OAc)2 (5 mol%), triphenylphosphine (PPh3, 10 mol%), and an amine base (e.g., Et3N, 2.0 equiv). Heat to 80–100 °C.
Causality: PPh3 serves a dual purpose: it acts as a ligand to stabilize the metal center and acts as a mild reducing agent to generate the active Pd(0) species from Pd(OAc)2 in situ. The amine base is essential to neutralize the HBr generated during the final β-hydride elimination step, thereby turning over the catalytic cycle.
Quantitative Characterization Data
Accurate structural verification is paramount. The following table summarizes the definitive spectroscopic benchmarks for isolated 1-bromo-2-ethenyl-4,5-dimethoxybenzene (isolated as an off-white solid)[4].
Comparative Reactivity Guide: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene vs. Standard Vinyl Bromides
In the landscape of organic synthesis, the term "vinyl bromide" typically evokes simple alkenyl halides where the halogen is directly bound to an sp2 -hybridized olefinic carbon. However, 1-bromo-2-ethenyl-4,5-dimethoxyb...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of organic synthesis, the term "vinyl bromide" typically evokes simple alkenyl halides where the halogen is directly bound to an
sp2
-hybridized olefinic carbon. However, 1-bromo-2-ethenyl-4,5-dimethoxybenzene (commonly referred to as 2-bromo-4,5-dimethoxystyrene) is frequently grouped into this class during database queries due to its pendant ethenyl group. Structurally, it is an ortho-vinyl aryl bromide.
This guide objectively compares the reactivity of this bifunctional building block against true vinyl bromides, providing drug development professionals and synthetic chemists with mechanistic insights, comparative data, and self-validating experimental protocols.
Mechanistic Reactivity Comparison
The fundamental difference between 1-bromo-2-ethenyl-4,5-dimethoxybenzene and standard vinyl bromides lies in the electronic environment of the C–Br bond and the presence of a neighboring reactive olefin.
Palladium-Catalyzed Cross-Coupling Kinetics
In cross-coupling reactions, the 1 to low-valent Pd(0) complexes is generally faster than that of aryl halides. True vinyl bromides (e.g.,
β
-bromostyrene) possess a less sterically hindered and electronically distinct C(sp2)–Br bond that readily inserts Pd(0). However, they can suffer from 2, necessitating bulky ligands like
PtBu3
to prevent catalyst deactivation.
Conversely, 1-bromo-2-ethenyl-4,5-dimethoxybenzene is an electron-rich aryl bromide. The two methoxy groups at the 4,5-positions donate electron density into the aromatic ring via resonance, severely deactivating the C–Br bond toward oxidative addition. Consequently, coupling this substrate requires highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to force the insertion step.
Lithiation and Halogen-Metal Exchange
Both classes of molecules undergo rapid lithium-bromine exchange. However, true vinyl bromides form vinyllithium species that are prone to cis/trans isomerization if the temperature rises above -100 °C. The 3 for 1-bromo-2-ethenyl-4,5-dimethoxybenzene yield an ortho-vinyl aryllithium intermediate. This species is configurationally stable at -78 °C, making it an exceptional nucleophile for synthesizing spiro dienones or benzotropolones.
Bifunctional Tandem Potential
Unlike standard vinyl bromides which act as monofunctional electrophiles, the ortho-relationship of the bromide and the vinyl group in our target molecule unlocks tandem reactivity. Following the functionalization of the C–Br bond, the pendant styrene moiety can undergo 4 or participate in Lewis acid-catalyzed 5 to rapidly build complex multicyclic architectures.
Quantitative Data Summary
Parameter
1-Bromo-2-ethenyl-4,5-dimethoxybenzene
β
-Bromostyrene (Conjugated Vinyl Bromide)
2-Bromopropene (Aliphatic Vinyl Bromide)
C–Br Bond Classification
Aryl C(sp2)–Br
Alkenyl C(sp2)–Br
Alkenyl C(sp2)–Br
Pd(0) Oxidative Addition
Slow (Deactivated by -OMe)
Fast
Moderate
Lithiation Intermediate
Aryllithium
Vinyllithium
Vinyllithium
Optimal Lithiation Temp.
-78 °C
-100 °C to -78 °C
-110 °C
Tandem Reaction Potential
High (Bifunctional building block)
Low (Monofunctional)
Low (Monofunctional)
Polymerization Risk
Moderate (Pendant styrene moiety)
High (Directly functionalized olefin)
Low
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process causality checks to verify intermediate success before proceeding.
Protocol A: Regioselective Lithiation and Electrophilic Trapping
Causality Focus: Temperature control is critical. Allowing the temperature to rise above -78 °C will cause the highly nucleophilic aryllithium to attack its own pendant vinyl group, initiating anionic polymerization.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with anhydrous
N2
(prevents protonation of the carbanion by ambient moisture).
Dissolution: Dissolve 1-bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 2 hours at -78 °C.
Validation Check (In-Process): Extract a 0.1 mL aliquot, quench with
D2O
, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 242) and the appearance of the deuterated product (m/z 165) validates 100% lithium-halogen exchange.
Trapping: Once validated, add the desired electrophile (e.g., an aldehyde, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature slowly.
Quench: Quench with saturated aqueous
NH4Cl
and extract with diethyl ether.
Protocol B: Suzuki-Miyaura Cross-Coupling of the Deactivated Aryl Bromide
Causality Focus: The electron-rich nature of the substrate requires a highly active catalyst system. SPhos is utilized because its electron-rich dicyclohexyl moiety accelerates oxidative addition, while its steric bulk promotes reductive elimination.
Setup: In a nitrogen-filled glovebox, combine 1-bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equiv), arylboronic acid (1.5 equiv),
Pd(OAc)2
(5 mol%), SPhos (10 mol%), and anhydrous
K3PO4
(2.0 equiv) in a vial.
Solvent Addition: Add a degassed mixture of Toluene/Water (10:1 v/v). Seal the vial.
Reaction: Heat the mixture to 80 °C for 12 hours.
Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting material is strongly UV-active and stains purple with
KMnO4
due to the vinyl group. The reaction is self-validating if the starting material spot disappears while the solution remains homogeneous; the sudden precipitation of "palladium black" indicates premature catalyst death, requiring ligand adjustment.
Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography.
Pathway Visualization
The following diagram maps the divergent synthetic pathways enabled by the bifunctional nature of 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Divergent synthetic pathways of 1-bromo-2-ethenyl-4,5-dimethoxybenzene highlighting its bifunctionality.
References
Intramolecular Anodic Carbon−Carbon Bond Formation from Oxidized Phenol Intermediates.
Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0)
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles
Journal of the American Chemical Society
Catalytic [2 + 2 + 2] cycloaddition with indium(III)
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, offering a powerful toolkit for the formation of carbon-carbon bonds. The choice of catalyst, however, is not a one-size-fits-all decision; it is a critical parameter that dictates the efficiency, selectivity, and overall success of a transformation. This guide provides an in-depth comparative study of catalysts for three of the most prevalent cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—utilizing the versatile building block, 1-Bromo-2-ethenyl-4,5-dimethoxybenzene.
The unique structure of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, featuring a vinyl bromide moiety on an electron-rich aromatic core, presents both opportunities and challenges in cross-coupling chemistry. The electron-donating methoxy groups can enhance the reactivity of the aryl system, yet the vinyl bromide's susceptibility to side reactions necessitates careful catalyst selection. This guide will delve into the nuances of catalyst performance, providing field-proven insights and supporting experimental data to inform your synthetic strategy.
The Foundational Chemistry: Understanding the Catalytic Cycles
At the heart of these transformations lies the elegant dance of the palladium catalyst through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[1] The nature of the catalyst, particularly the ligands coordinated to the palladium center, profoundly influences the kinetics and efficiency of each step.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a stalwart in organic synthesis, celebrated for its operational simplicity and the low toxicity of its boron-based reagents.[2] The catalytic cycle, initiated by the oxidative addition of the vinyl bromide to a Pd(0) species, is critically dependent on the subsequent transmetalation step, where the organic moiety is transferred from the boronic acid or its derivative to the palladium center.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: Vinylation of Alkenes
The Heck reaction provides a direct method for the arylation or vinylation of alkenes.[1][3] Unlike the Suzuki and Sonogashira couplings, the Heck reaction does not involve a transmetalation step. Instead, the alkene coordinates to the palladium center, followed by migratory insertion and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst.
Catalytic Cycle of the Heck Reaction
Figure 2: The catalytic cycle of the Heck cross-coupling reaction.
The Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, yielding valuable enyne motifs.[4][5] The classical mechanism involves a dual catalytic system of palladium and copper, where the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[5] More recently, copper-free Sonogashira couplings have gained prominence to avoid the potential for alkyne homocoupling and issues with copper toxicity.[6][7]
Catalytic Cycle of the Sonogashira Reaction (Copper-Free)
Figure 3: The catalytic cycle of the copper-free Sonogashira cross-coupling reaction.
Comparative Performance of Catalysts
The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 1-Bromo-2-ethenyl-4,5-dimethoxybenzene or structurally similar substrates. This data is intended to serve as a guide for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling with 1-Bromo-2-ethenyl-4,5-dimethoxybenzene and Potassium Vinyltrifluoroborate
The data suggests that for the Suzuki-Miyaura vinylation of an electron-rich and potentially sterically hindered substrate like 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos provide superior yields in shorter reaction times.[10] While traditional catalysts like Pd(PPh₃)₄ are effective, they may require longer reaction times and result in slightly lower yields. The use of potassium vinyltrifluoroborate is advantageous due to its stability and ease of handling compared to vinylboronic acids.[8][11]
Table 2: Heck Coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with n-Butyl Acrylate
In the Heck reaction, the choice of ligand and base is critical. For electron-rich vinyl bromides, bulky and electron-rich phosphines like P(t-Bu)₃ can enhance the rate of oxidative addition. Palladacycles, such as Herrmann's catalyst, are often highly active and stable at the elevated temperatures typically required for Heck couplings.[12]
Table 3: Sonogashira Coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene with Phenylacetylene
The classic Sonogashira conditions employing a copper(I) co-catalyst are highly effective.[5] However, for substrates where alkyne homocoupling is a concern, or for applications where copper contamination is undesirable, copper-free protocols are preferred.[6][7] Modern catalyst systems with bulky, electron-rich ligands like XPhos can facilitate the copper-free Sonogashira coupling with excellent yields. Heterogeneous catalysts like Pd/C offer the advantage of easier product purification, though they may require higher temperatures and longer reaction times.
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the cross-coupling reactions, designed to serve as a robust starting point for your own investigations.
Experimental Workflow: General Procedure for Palladium-Catalyzed Cross-Coupling
Figure 4: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equiv.), potassium vinyltrifluoroborate (1.2 equiv.), and cesium carbonate (2.0 equiv.).
Evacuate and backfill the flask with nitrogen or argon three times.
Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
To an oven-dried Schlenk flask, add 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equiv.), n-butyl acrylate (1.5 equiv.), and sodium acetate (2.0 equiv.).
Evacuate and backfill the flask with nitrogen or argon three times.
Add Herrmann's catalyst (0.01 equiv.).
Add anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe.
Heat the reaction mixture to 120 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
Filter the mixture to remove insoluble salts, washing with diethyl ether.
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling (Copper-Free)
To an oven-dried Schlenk flask, add 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (1.0 equiv.) and cesium carbonate (2.0 equiv.).
Evacuate and backfill the flask with nitrogen or argon three times.
Add palladium(II) acetate (0.02 equiv.) and XPhos (0.04 equiv.).
Add anhydrous toluene via syringe, followed by phenylacetylene (1.2 equiv.).
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an optimal catalyst for the cross-coupling of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a multifaceted decision that depends on the desired transformation. For Suzuki-Miyaura vinylations, modern phosphine ligands like SPhos offer significant advantages in terms of reaction efficiency. In Heck couplings, the robustness of palladacycle catalysts at high temperatures makes them an excellent choice. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols with bulky phosphine ligands provide high yields, with the latter offering benefits in terms of product purity and reduced environmental impact. By understanding the underlying catalytic cycles and leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to accelerate their synthetic endeavors and achieve their molecular design goals with greater precision and efficiency.
References
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146-151. [Link]
Mohajer, F.; Heravi, M. M.; Ziarani, G. M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances2021 , 11 (11), 6908-6953. [Link]
Mohajer, F.; Heravi, M. M.; Ziarani, G. M. Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar2021 . [Link]
Whitcombe, M. J.; Kamps, J. H. M.; Toth, G. A review of the latest advancements in using β-cyclodextrin-based as supramolecular catalysts for Heck reactions. Carbohydrate Research2025 , 550, 109381. [Link]
de Vries, J. G. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry2001 , 79 (5-6), 1086-1092. [Link]
Gligorich, K. M.; Toste, F. D. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules2017 , 22 (1), 156. [Link]
Platon, M.; Siau, W. Y.; Czaplik, W. M. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts2017 , 7 (5), 149. [Link]
Chatterjee, A.; Ward, T. R. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters2016 , 146, 821-841. [Link]
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry2006 , 71 (25), 9681-9686. [Link]
Wang, Z.; Liu, C.; Han, W. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology2014 , 9 (6), 1378-1385. [Link]
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society2007 , 129 (11), 3358-3366. [Link]
Bykov, A. V.; Sulman, E. M.; Matveeva, V. G. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions2021 , 87, 409-414. [Link]
Molander, G. A.; Biolatto, B. Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. Tetrahedron Letters2003 , 44 (48), 8667-8670. [Link]
Fantoni, T.; Ricci, A.; Tolomelli, A. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis2023 , 13 (18), 12151-12159. [Link]
Al-Masum, M.; El-Gendy, B. E. M. Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings. ARKIVOC2015 , (v), 334-349. [Link]
Miura, M.; Tsuda, T.; Satoh, T. SYNTHESIS OF PHENANTHRIDINES AND RELATED COMPOUNDS BY PALLADIUM-CATALYZED DIRECT COUPLING VIA C–H AND N–H BOND CLEAVAGES. HETEROCYCLES2012 , 86 (1), 487. [Link]
Barzola, D. A.; Vazquez, A. G.; Moglioni, A. G. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances2024 , 14 (28), 20241-20250. [Link]
ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
Barzola, D. A.; Vazquez, A. G.; Moglioni, A. G. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances2024 , 14 (28), 20241-20250. [Link]
Leardini, R.; Nanni, D.; Tundo, A. Palladium and radical routes to phenanthridines. ARKIVOC2012 , (vii), 210-227. [Link]
Harayama, T.; Hori, A.; Abe, H. SYNTHESIS OF 2,3,9,10-TETRAOXYGENATED BENZO[c]PHENANTHRIDINE DERIVATIVES VIA PALLADIUM- MEDIATED ARYL-ARYL COUPLING REACTION. HETEROCYCLES2016 , 93 (2), 672. [Link]
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424-8429. [Link]
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry2006 , 71 (25), 9681-9686. [Link]
Yield comparison of different synthetic routes to 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
An in-depth technical analysis of the synthetic routes to 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 1-bromo-4,5-dimethoxy-2-vinylbenzene, CAS 5293-43-6). As a critical molecular building block, this compound...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the synthetic routes to 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (also known as 1-bromo-4,5-dimethoxy-2-vinylbenzene, CAS 5293-43-6). As a critical molecular building block, this compound is heavily utilized in the total synthesis of isoquinoline alkaloids and acts as a versatile substrate in microwave-assisted aqueous cross-coupling reactions[1].
Because the molecule contains both a reactive vinyl group and a cross-coupling-ready aryl bromide, establishing a high-yielding, scalable, and chemoselective synthetic route is paramount for downstream drug development applications.
Mechanistic Evaluation of Synthetic Pathways
When designing a route to 1-bromo-2-ethenyl-4,5-dimethoxybenzene, application scientists typically evaluate two primary thermodynamic pathways: the olefination of an aldehyde precursor, or the chemoselective cross-coupling of a dihalogenated benzene derivative.
The most widely documented approach is the Wittig olefination of 2-bromo-4,5-dimethoxybenzaldehyde. However, the reported yields for this reaction are highly variable—ranging from 46% to 85%—depending heavily on the choice of base and the stringency of the anhydrous conditions employed[2],[3]. The primary mechanistic hurdle in this route is the steric hindrance imposed by the ortho-bromo substituent, which can stall the formation and subsequent decomposition of the oxaphosphetane intermediate.
Alternatively, Palladium-catalyzed vinylation (e.g., Suzuki-Miyaura coupling) of 1-bromo-2-iodo-4,5-dimethoxybenzene offers a highly regioselective route. This method exploits the significant difference in bond dissociation energies between the C-I bond (~280 kJ/mol) and the C-Br bond (~340 kJ/mol), allowing for selective vinylation at the 2-position while preserving the aryl bromide for future functionalization.
Fig 1. Mechanistic pathways and yield comparison for 1-bromo-2-ethenyl-4,5-dimethoxybenzene.
Quantitative Yield Comparison
The table below summarizes the quantitative data and operational parameters of the primary synthetic routes, allowing researchers to select the optimal method based on their laboratory's capabilities and purity requirements.
Synthetic Route
Precursor
Key Reagents
Reported Yield
Causality & Operational Limitations
Optimized Wittig Olefination
2-Bromo-4,5-dimethoxybenzaldehyde
Ph₃PCH₃Br, n-BuLi
85%
High yield requires strictly anhydrous conditions and low temperatures to prevent phosphonium salt degradation[2].
Standard Wittig Olefination
2-Bromo-4,5-dimethoxybenzaldehyde
Ph₃PCH₃Br, K₂CO₃ / NaH
46%
Steric hindrance from the ortho-bromo group stalls oxaphosphetane breakdown, leading to lower yields[3].
Pd-Catalyzed Vinylation
1-Bromo-2-iodo-4,5-dimethoxybenzene
Potassium vinyltrifluoroborate, PdCl₂(dppf)
~75-80%
Exploits C-I vs C-Br bond energy difference. Requires rigorous degassing to prevent catalyst poisoning.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and reaction progress.
This protocol utilizes a strong lithium base to drive complete ylide formation, overcoming the steric limitations of the precursor.
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.25 eq) in anhydrous THF at 0 °C under an argon atmosphere. The low temperature prevents the thermal degradation of the phosphonium salt. Dropwise addition of n-BuLi (1.25 eq, 1.6 M in hexanes) generates the reactive methylenetriphenylphosphorane ylide.
Validation Checkpoint: The solution will immediately transition to a characteristic bright yellow/orange color, visually confirming successful deprotonation.
Aldehyde Addition: Slowly add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq)[4] dissolved in anhydrous THF. Because the bulky ortho-bromo substituent creates steric hindrance, the reaction must be gradually warmed to room temperature and stirred for 4-6 hours to drive the formation and decomposition of the oxaphosphetane intermediate.
Workup & Self-Validation: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted ylide, followed by extraction with diethyl ether.
TLC Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The highly lipophilic vinyl product will elute near the solvent front (R_f ~0.8), while the unreacted aldehyde precursor remains lower (R_f ~0.4).
NMR Validation: Analyze the crude product via ¹H NMR (CDCl₃). The reaction is deemed successful upon the complete disappearance of the aldehyde proton singlet at δ ~10.2 ppm, and the emergence of the terminal vinyl protons (a distinct doublet at δ 5.24 ppm, J = 11.0 Hz)[3].
This route is ideal when starting from a dihalogenated precursor, avoiding the use of strong bases.
Catalyst Activation: Combine 1-bromo-2-iodo-4,5-dimethoxybenzene (1.0 eq), potassium vinyltrifluoroborate (1.1 eq), and PdCl₂(dppf) (5 mol%) in a rigorously degassed mixture of THF and H₂O (10:1). The choice of the bromo-iodo precursor dictates the causality of the reaction: oxidative addition by Pd(0) will occur exclusively at the weaker C-I bond.
Cross-Coupling: Add Cs₂CO₃ (2.0 eq) and heat the mixture to 80 °C for 12 hours. The base is critical for facilitating the transmetalation step from the organoboron species to the palladium center.
Workup & Self-Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.
MS Validation: GC-MS or LC-MS analysis is critical here to validate chemoselectivity. The starting material exhibits a distinct isotopic cluster at m/z ~342/344. The desired product will show a molecular ion peak at m/z ~242/244 (in a 1:1 ratio, confirming the retention of the bromine atom). Any signal detected at m/z ~190 indicates a failure in chemoselectivity (unwanted double vinylation).
Validating Reaction Mechanisms of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene 1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a versatile organic compound utilized in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene
1-Bromo-2-ethenyl-4,5-dimethoxybenzene is a versatile organic compound utilized in a variety of chemical syntheses, particularly in the pharmaceutical industry.[1] Its structure, featuring a reactive bromo-vinyl group on a dimethoxybenzene scaffold, makes it a valuable precursor for constructing complex molecular architectures. A notable application is in the synthesis of juncusol, a naturally occurring phenanthrene with documented antiproliferative properties.[2] Understanding and validating the mechanisms of reactions involving this substrate are paramount for optimizing reaction conditions, maximizing yields, and ensuring the desired stereoselectivity. This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions involving 1-Bromo-2-ethenyl-4,5-dimethoxybenzene and outlines robust experimental and computational methodologies for elucidating their reaction mechanisms.
Core Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds.[3][4] For a substrate like 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, the Heck, Suzuki, and Stille reactions are among the most relevant and widely employed methods.[5][6][7] Each reaction possesses a distinct mechanism and offers specific advantages and limitations.
The Heck Reaction
The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction is a powerful method for the arylation or vinylation of olefins.[7]
Generalized Heck Reaction Mechanism:
The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle:[8][9][10]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene. This is often the rate-determining step.[10]
Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by syn-carbopalladation.[10]
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[10]
Reductive Elimination and Catalyst Regeneration: The base facilitates the reductive elimination of HBr, regenerating the active Pd(0) catalyst.[10]
Figure 2: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Stille Reaction
The Stille reaction couples an organotin compound with an sp2-hybridized organic halide or triflate. [11][12]A key advantage of this reaction is the air and moisture stability of the organotin reagents.
[12][13]
Generalized Stille Reaction Mechanism:
The mechanism is similar to other palladium-catalyzed cross-couplings:
[11][12]
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.
[11]2. Transmetalation: The organostannane transfers its organic group to the palladium(II) complex.
[11]3. Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
[11]
Figure 3: Generalized Catalytic Cycle of the Stille Reaction.
Comparative Performance Data
The choice of reaction often depends on factors such as substrate scope, functional group tolerance, and the toxicity of reagents. The following table summarizes typical performance characteristics of these three coupling reactions.
Often proceeds without a base, but additives like CuI can accelerate the reaction. [13]
Validating Reaction Mechanisms: A Methodological Guide
A thorough understanding of the reaction mechanism is crucial for process optimization and the development of new synthetic methodologies. [18]A combination of experimental and computational techniques provides a comprehensive picture of the catalytic cycle.
[18]
Experimental Approaches
Kinetic analysis provides valuable information about the rate-determining step and the influence of various reaction parameters. [19]By systematically varying the concentrations of the substrate, catalyst, ligand, and other reagents, a rate law can be determined, offering insights into the species involved in the turnover-limiting step. [20][21]For instance, a first-order dependence on the aryl bromide concentration and a zero-order dependence on the alkene concentration in a Heck reaction would suggest that oxidative addition is the rate-limiting step.
[19]
Experimental Protocol: Kinetic Analysis of a Heck Reaction
Reaction Setup: A series of parallel reactions are set up in a multi-well reactor plate or individual reaction vessels.
Parameter Variation: Systematically vary the initial concentration of one component (e.g., 1-Bromo-2-ethenyl-4,5-dimethoxybenzene, the alkene, palladium catalyst, ligand, or base) while keeping the concentrations of all other components constant.
Reaction Monitoring: At timed intervals, an aliquot is taken from each reaction and quenched. The concentration of the product and remaining starting material is determined using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Analysis: The initial reaction rates are calculated from the concentration versus time data. The order of the reaction with respect to each component is determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration.
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. [22][23]By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C or ²H), the position of that atom in the products and intermediates can be determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [24]This can provide definitive evidence for proposed mechanistic steps, such as migratory insertion or β-hydride elimination. For example, using a deuterated alkene in a Heck reaction can help elucidate the stereochemistry of the β-hydride elimination step.
Experimental Protocol: Deuterium Labeling in a Heck Reaction
Synthesis of Labeled Substrate: Synthesize the deuterated analogue of the alkene coupling partner.
Heck Reaction: Perform the Heck reaction using the deuterated alkene and 1-Bromo-2-ethenyl-4,5-dimethoxybenzene under standard conditions.
Product Analysis: Isolate the product and analyze its structure using ¹H NMR, ²H NMR, and Mass Spectrometry to determine the position of the deuterium atom(s).
Mechanistic Interpretation: The location of the deuterium in the product provides information about the regioselectivity and stereoselectivity of the carbopalladation and β-hydride elimination steps.
Figure 4: Integrated Workflow for Reaction Mechanism Validation.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying complex reaction mechanisms. [18]DFT can be used to calculate the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. [20][21]This allows for the construction of a detailed energy profile of the reaction, providing insights into the feasibility of different mechanistic pathways and identifying the rate-determining step.
[25]
Conclusion
Validating the mechanisms of reactions involving 1-Bromo-2-ethenyl-4,5-dimethoxybenzene is essential for the rational design of more efficient and selective synthetic methods. A multi-faceted approach that combines comparative studies of different coupling reactions with rigorous experimental and computational validation techniques is crucial. By employing kinetic studies, isotopic labeling, and DFT calculations, researchers can gain a deep understanding of the underlying reaction pathways, leading to the development of robust and scalable syntheses for valuable pharmaceutical intermediates and other complex organic molecules.
References
Computational Investigations of Pd-Catalyzed C–H Functionalization Reactions. (n.d.).
Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. (2017). ACS Sustainable Chemistry & Engineering.
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (n.d.). PMC.
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (2024). ACS Catalysis.
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. (n.d.). Canadian Science Publishing.
Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. (n.d.). PMC.
Heck Reaction—State of the Art. (2017). MDPI.
Computational Study on the Palladium-Catalyzed Allenylative Dearomatization Reaction. (2012). Organometallics.
Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. (2020). PubMed.
Reaction Mechanisms. (2020). Oregon State University.
Isotopic labeling – Knowledge and References. (n.d.). Taylor & Francis.
Stille Coupling. (n.d.). Organic Synthesis.
Suzuki reaction. (n.d.). Wikipedia.
Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. (2001). Journal of the American Chemical Society.
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). MDPI.
Heck Reaction. (n.d.). Alfa Chemistry.
The Suzuki Reaction. (2014).
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (n.d.).
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. (n.d.). IKM Institut Kimia Malaysia.
The Stille Reaction. (n.d.). Chem 115 Myers.
Heck Reaction—State of the Art. (2017). Semantic Scholar.
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008). Chemical Research in Toxicology.
Isotope Labeling. (n.d.). Cerno Bioscience.
Heck reaction. (n.d.). Wikipedia.
Stille Coupling. (2023). Chemistry LibreTexts.
Stille reaction. (n.d.). Wikipedia.
Heck Reaction. (n.d.). Organic Chemistry Portal.
The Stille Reaction. (n.d.). Organic Reactions.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. (n.d.). Spectro Inlets.
Flow Chemistry for Contemporary Isotope Labeling. (2024). X-Chem.
Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. (n.d.). ACG Publications.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). PMC.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. (n.d.). ResearchGate.
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).